molecular formula C7H3F3INO2 B1319186 1-Iodo-4-nitro-2-(trifluoromethyl)benzene CAS No. 400-75-9

1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1319186
CAS No.: 400-75-9
M. Wt: 317 g/mol
InChI Key: HUFFQIQKEINJNA-UHFFFAOYSA-N
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Description

1-Iodo-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3F3INO2 and its molecular weight is 317 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFFQIQKEINJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598238
Record name 1-Iodo-4-nitro-2-(trifluoromethyl)benzene
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Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-75-9
Record name 1-Iodo-4-nitro-2-(trifluoromethyl)benzene
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Record name 1-Iodo-4-nitro-2-(trifluoromethyl)benzene
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Record name 1-iodo-4-nitro-2-(trifluoromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-4-nitro-2-(trifluoromethyl)benzene is an aromatic organic compound with the CAS number 400-75-9. Its structure, featuring an iodine atom, a nitro group, and a trifluoromethyl group on a benzene ring, imparts unique chemical properties that make it a valuable intermediate in various synthetic processes.[1] This technical guide provides a comprehensive overview of its known properties, potential applications, and safety considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

The distinct functional groups on the benzene ring—a good leaving group (iodine), a strong electron-withdrawing group (nitro), and a lipophilicity-enhancing group (trifluoromethyl)—govern the compound's physical and chemical behavior.[1] A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 400-75-9[1][2][3]
Molecular Formula C₇H₃F₃INO₂[1][3]
Molecular Weight 317.01 g/mol [2]
Melting Point 82 °C[2]
Boiling Point 273.9 ± 40.0 °C at 760 mmHg[2]
Appearance Solid[2]
Purity 98%[2]
Storage Temperature 4 °C[2]

Reactivity and Synthetic Applications

The chemical structure of this compound makes it a versatile reagent in organic synthesis. The presence of the iodine atom makes it an excellent substrate for various substitution and cross-coupling reactions.

Key Reactions:
  • Substitution Reactions: The iodine atom is a good leaving group, facilitating nucleophilic aromatic substitution reactions.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound is a suitable partner in reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating complex organic molecules with new carbon-carbon and carbon-heteroatom bonds.

Due to these reactive capabilities, this compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.

Experimental Protocols

G General Synthetic Workflow for Aryl Iodides from Anilines A Starting Material: Substituted Aniline B Diazotization (e.g., NaNO2, H2SO4, <10°C) A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Iodination (e.g., KI) C->D Reacts with E Final Product: Aryl Iodide D->E Yields F Purification (e.g., Filtration, Recrystallization) E->F Undergoes G Purified Aryl Iodide F->G Results in

A generalized workflow for the synthesis of aryl iodides.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct biological activity or involvement of this compound in defined signaling pathways. Its primary role in a biological context is as a key intermediate for the synthesis of potentially bioactive molecules. The logical relationship for its application in drug discovery is outlined in the following diagram.

G Role in Drug Discovery Logic A This compound (Building Block) B Chemical Synthesis (e.g., Cross-Coupling Reactions) A->B Utilized in C Novel Chemical Entities (Potential Drug Candidates) B->C Generates D Biological Screening (In vitro / In vivo assays) C->D Tested via E Identification of Bioactive Molecules D->E Leads to

Logical flow from intermediate to potential bioactive molecule.

Safety and Handling

This compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Table 2: GHS Hazard Statements
Hazard CodeDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Source: PubChem[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, combined with its reactivity in key synthetic transformations, make it a compound of interest for researchers and scientists in the field of drug discovery and development. While specific biological activities have not been documented for this molecule itself, its role as a precursor to novel chemical entities is of considerable importance. Standard laboratory safety precautions should be strictly followed when handling this compound.

References

physical and chemical properties of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS No. 400-75-9). This versatile aromatic compound serves as a key building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details its physicochemical characteristics, provides illustrative experimental protocols for its synthesis and key transformations, and discusses its potential applications in drug discovery.

Introduction

This compound is a trifunctional aromatic compound featuring an iodine atom, a nitro group, and a trifluoromethyl group. This unique combination of substituents imparts a distinct reactivity profile, making it a valuable intermediate in a variety of chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the benzene ring, while the iodo group serves as a versatile handle for cross-coupling reactions. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.

Physical and Chemical Properties

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 400-75-9[1]
Molecular Formula C₇H₃F₃INO₂[1]
Molecular Weight 317.00 g/mol [1]
Appearance Solid-
Melting Point 82 °C-
Boiling Point 273.9 °C at 760 mmHg-
Density Not available-
Solubility Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[2]
Table 2: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
InChI InChI=1S/C7H3F3INO2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H
InChIKey HUFFQIQKEINJNA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)I

Synthesis and Reactivity

This compound is a key intermediate for the synthesis of a variety of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Synthesis

A plausible synthetic route to this compound involves the diazotization of 2-amino-5-nitrobenzotrifluoride, followed by a Sandmeyer-type reaction with an iodide salt.

Synthesis Synthesis of this compound Start 2-Amino-5-nitrobenzotrifluoride Reagent1 NaNO₂, H₂SO₄ Start->Reagent1 Intermediate Diazonium Salt Reagent1->Intermediate Diazotization Reagent2 KI Intermediate->Reagent2 Product This compound Reagent2->Product Iodination Suzuki_Miyaura Suzuki-Miyaura Coupling Reaction Substrate This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Substrate->Catalyst BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product Biaryl Product Catalyst->Product C-C Bond Formation Base Base (e.g., K₂CO₃) Base->Catalyst Sonogashira Sonogashira Coupling Reaction Substrate This compound Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Substrate->Pd_Catalyst Alkyne Terminal Alkyne (R-C≡CH) Cu_Cocatalyst CuI (cocatalyst) Alkyne->Cu_Cocatalyst Product Aryl-Alkyne Product Pd_Catalyst->Product C-C Bond Formation Cu_Cocatalyst->Pd_Catalyst Base Base (e.g., Et₃N) Base->Alkyne

References

1-Iodo-4-nitro-2-(trifluoromethyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the key physicochemical properties of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene, a compound relevant to researchers and professionals in drug development and organic synthesis.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.

ParameterValue
Chemical Formula C₇H₃F₃INO₂[1][2][3][4]
Molecular Weight 317.00 g/mol [4]
CAS Number 400-75-9[1][2][3]

Compound Structure and Properties

This compound is an aromatic compound featuring an iodine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing group, enhances the compound's lipophilicity and stability.[1] The reactive iodine atom makes it a useful intermediate in various substitution reactions, particularly in palladium-catalyzed cross-coupling reactions for creating new carbon-carbon and carbon-heteroatom bonds.[5] This reactivity profile makes it a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][5]

Logical Relationship of Functional Groups and Reactivity

The interplay between the functional groups on the benzene ring dictates the chemical behavior of the molecule. The following diagram illustrates this relationship.

G A Benzene Ring B Iodine Atom A->B C Nitro Group (Electron-Withdrawing) A->C D Trifluoromethyl Group (Strongly Electron-Withdrawing) A->D E Increased Reactivity in Cross-Coupling Reactions B->E C->E F Enhanced Lipophilicity and Stability D->F

Caption: Functional group influence on chemical properties.

References

Navigating the Solubility of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative solubility data for 1-Iodo-4-nitro-2-(trifluoromethyl)benzene is limited. The information presented in this guide is based on the physicochemical properties of the compound, solubility data of structurally analogous molecules, and established principles of organic chemistry. The experimental protocol provided is a general method and may require optimization for this specific compound.

Introduction

This compound is a substituted aromatic compound of interest in drug discovery and materials science due to its unique electronic and steric properties. The presence of a nitro group, an iodine atom, and a trifluoromethyl group on the benzene ring imparts a distinct polarity and reactivity profile, which in turn governs its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various experimental and industrial settings. This technical guide provides an in-depth overview of the expected solubility of this compound, a general methodology for its experimental determination, and a plausible synthetic workflow.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like."[1] The polarity of this compound is complex. The benzene ring is nonpolar, the nitro group is polar, the iodo group is polarizable, and the trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity. Halogenated benzenes are generally nonpolar and thus more soluble in nonpolar solvents.[2] Based on the behavior of similar compounds like 1-iodo-4-nitrobenzene, which is soluble in a range of common organic solvents, a qualitative solubility profile for this compound can be predicted.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneLowThe presence of polar nitro and iodo groups likely limits solubility in highly nonpolar solvents.
TolueneModerateThe aromatic nature of toluene may provide favorable pi-pi stacking interactions with the benzene ring of the solute.
Polar Aprotic Dichloromethane (DCM)HighDCM is a good solvent for many organic compounds with low to medium polarity.[4]
Diethyl EtherModerate to HighThe ether functionality can interact with the polar groups of the solute.
Ethyl AcetateHighThis solvent has a moderate polarity and is often a good solvent for a wide range of organic compounds.[4]
AcetoneHighThe polar carbonyl group of acetone can interact favorably with the nitro group of the solute.[5]
AcetonitrileModerate to HighAcetonitrile is a polar aprotic solvent capable of dissolving a range of nitrophenols.[4][5]
Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent capable of dissolving many poorly soluble compounds.
Polar Protic MethanolModerateThe hydroxyl group of methanol can hydrogen bond with the nitro group, but the overall nonpolar character of the solute may limit high solubility.[5]
EthanolModerateSimilar to methanol, with slightly lower polarity.[5]
WaterVery LowThe large nonpolar benzene ring and the hydrophobic trifluoromethyl group are expected to make the compound sparingly soluble in water.[2]

Experimental Determination of Solubility

The following is a general protocol for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of a compound involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute.

G cluster_prep Solution Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid to a known volume of solvent in a vial B Equilibrate at constant temperature with agitation A->B e.g., 24-48h C Allow solid to settle B->C D Filter an aliquot of the supernatant C->D E Dilute the filtrate to a known volume D->E F Analyze concentration by HPLC or UV-Vis E->F

A generalized workflow for the experimental determination of solubility.
Detailed Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the desired organic solvent. The excess solid ensures that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a vortex mixer intermittently or a shaker.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microcrystals.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original solubility in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Plausible Synthetic Pathway

G A 4-Nitro-2-(trifluoromethyl)aniline B Diazotization (NaNO2, H2SO4, <10°C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI or NaI) C->D E This compound D->E

Proposed synthesis of this compound.

This synthetic approach involves the diazotization of the starting aniline derivative in the presence of a strong acid and sodium nitrite at low temperatures to form a diazonium salt intermediate. Subsequent treatment of the diazonium salt with a source of iodide, such as potassium iodide or sodium iodide, would lead to the desired this compound product.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility profile. The predicted solubility in a range of organic solvents, a detailed general experimental protocol, and a plausible synthetic pathway offer valuable insights for the effective handling and application of this compound in a laboratory setting. It is recommended that the general experimental protocol be optimized for specific laboratory conditions and analytical instrumentation.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in various synthetic applications. Understanding the NMR spectral characteristics of this compound is crucial for reaction monitoring, quality control, and structural confirmation in drug discovery and development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the deshielding effect of the iodine (-I) atom, results in a downfield shift for all aromatic protons.

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values were obtained using computational prediction tools and are intended to serve as a reference for experimental data.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.63dJ(H3-H5) = 2.4
H-58.45ddJ(H5-H6) = 8.7, J(H5-H3) = 2.4
H-68.12dJ(H6-H5) = 8.7

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts are significantly influenced by the attached substituents. The carbon attached to the iodine (C-1) will appear at a relatively upfield position due to the heavy atom effect. The carbons attached to the nitro (C-4) and trifluoromethyl (C-2) groups will be deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

The predicted chemical shifts for the carbon atoms are detailed in the following table:

Carbon Predicted Chemical Shift (δ, ppm)
C-197.6
C-2134.8 (q, J(C-F) ≈ 30-35 Hz)
C-3136.2
C-4149.5
C-5127.3
C-6125.1
-CF₃121.5 (q, J(C-F) ≈ 270-280 Hz)

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the assignment of the proton and carbon atoms corresponding to the predicted NMR data.

Caption: Structure of this compound with atom numbering and predicted NMR chemical shifts.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

4.2. NMR Spectrometer and Parameters

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

4.2.1. ¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm, to encompass the aromatic and any potential impurity signals.

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans should be sufficient to obtain a good signal-to-noise ratio.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4.2.2. ¹³C NMR Acquisition

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet signals for each carbon.

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm, is required to cover the entire range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for quantitative analysis, especially for quaternary carbons.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline correct the spectrum to ensure a flat baseline.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Pick the peaks in both ¹H and ¹³C spectra and report the chemical shifts in parts per million (ppm).

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the NMR spectra of this compound.

G A Sample Preparation (Dissolution in Deuterated Solvent) B ¹H NMR Data Acquisition (High-Field Spectrometer) A->B Proton NMR C ¹³C NMR Data Acquisition (Proton Decoupled) A->C Carbon NMR D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E ¹H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) D->E F ¹³C Spectrum Analysis (Chemical Shift, Quartet for CF3) D->F G Structural Assignment (Correlation of ¹H and ¹³C Data) E->G F->G H Final Structure Confirmation G->H

Caption: Workflow for the acquisition and analysis of NMR spectra.

A Technical Guide to 1-iodo-4-nitro-2-(trifluoromethyl)benzene: A Key Intermediate in Nilotinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 1-iodo-4-nitro-2-(trifluoromethyl)benzene, a critical starting material in the synthesis of the targeted cancer therapeutic, Nilotinib. This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its conversion into a key pharmaceutical intermediate, and illustrates its role in the context of drug development and its ultimate biological target.

Compound Identification and Properties

The compound with the molecular formula C7H3F3INO2 is identified by the IUPAC name This compound .[1][2] It is a substituted aromatic compound containing iodine, nitro, and trifluoromethyl functional groups, which impart specific reactivity and characteristics crucial for its role in organic synthesis.[3]

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Iodo-5-nitrobenzotrifluoride, 4-Iodo-3-(trifluoromethyl)nitrobenzene[1][4]
CAS Number 400-75-9[2][4]
Molecular Formula C7H3F3INO2[2][5]
Molecular Weight 317.00 g/mol [2]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)I[2]
InChI Key HUFFQIQKEINJNA-UHFFFAOYSA-N[2]
Physicochemical and Spectral Data

Quantitative physicochemical and spectral data for this compound are not extensively reported in peer-reviewed literature, as it is primarily sold as a chemical intermediate. Commercial suppliers often do not provide detailed analytical data for this specific product.[6] The data presented below are computed properties from public databases or are based on closely related analogues and should be used as an estimation.

Table of Physicochemical Properties (Computed and Estimated)

PropertyValueSource
Molecular Weight317.00 g/mol PubChem[2]
XLogP33.3PubChem (Computed)[2]
Hydrogen Bond Donor Count0PubChem (Computed)[2]
Hydrogen Bond Acceptor Count2PubChem (Computed)[2]
Rotatable Bond Count1PubChem (Computed)[2]
AppearancePowder / Crystalline SolidCymitQuimica, Guidechem[7][8]

Role in Drug Development: Synthesis of Nilotinib

This compound is a crucial building block for the synthesis of Nilotinib , a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[12] The synthesis transforms the starting material into the key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , which forms a core part of the final Nilotinib structure.

The overall synthetic workflow from the starting material to the key aniline intermediate is depicted below.

G A This compound C 4-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)-1H-imidazole A->C N-Arylation (Ullmann or Buchwald-Hartwig Coupling) B 4-Methylimidazole B->C D Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) C->D E 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Key Nilotinib Intermediate) D->E

Synthetic workflow from starting material to a key Nilotinib intermediate.

Experimental Protocols

The following sections provide detailed, plausible methodologies for the key transformations in the synthesis of the Nilotinib intermediate starting from this compound. These protocols are based on established chemical principles for similar reactions.

Protocol 1: N-Arylation of 4-Methylimidazole

This procedure describes the coupling of this compound with 4-methylimidazole. This reaction is a critical C-N bond-forming step.

Objective: To synthesize 4-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)-1H-imidazole.

Materials:

  • This compound (1.0 eq)

  • 4-methylimidazole (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound, 4-methylimidazole, potassium carbonate, and copper(I) iodide.

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)-1H-imidazole.

Protocol 2: Reduction of the Nitro Group

This procedure details the reduction of the nitro-intermediate to the corresponding aniline, a crucial precursor for the final amide coupling step in Nilotinib synthesis.

Objective: To synthesize 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Materials:

  • 4-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)-1H-imidazole (1.0 eq)

  • Stannous chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

Procedure:

  • Dissolve 4-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)-1H-imidazole in ethanol or ethyl acetate in a round-bottom flask.

  • In a separate flask, dissolve stannous chloride dihydrate in concentrated HCl.

  • Cool the nitro compound solution in an ice bath and add the acidic stannous chloride solution dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Cool the mixture back to 0 °C and carefully basify by the slow addition of a concentrated NaOH solution until the pH is >10. Tin salts will precipitate.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure to yield the desired product, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The product can be further purified by chromatography or recrystallization if necessary.

Biological Context: The Bcr-Abl Signaling Pathway and Nilotinib's Mechanism of Action

Chronic Myeloid Leukemia (CML) is driven by the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that results from a chromosomal translocation.[13][14] This aberrant kinase hyperactivates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis (programmed cell death).[13][15]

Nilotinib functions as a targeted inhibitor by binding to the ATP-binding site of the Bcr-Abl kinase domain.[16][17] This competitive inhibition prevents the phosphorylation of downstream substrates, effectively shutting down the pro-survival signals and inducing apoptosis in the cancer cells.[16]

The simplified signaling pathway and the point of inhibition by Nilotinib are illustrated in the diagram below.

G cluster_0 cluster_1 cluster_2 BcrAbl Bcr-Abl (Constitutively Active Kinase) Ras RAS/MAPK Pathway BcrAbl->Ras activates PI3K PI3K/AKT Pathway BcrAbl->PI3K activates STAT JAK/STAT Pathway BcrAbl->STAT activates Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT->Proliferation Nilotinib Nilotinib Nilotinib->BcrAbl inhibits

Nilotinib inhibits the Bcr-Abl kinase, blocking downstream survival pathways.

Conclusion

This compound is a highly functionalized arene that serves as an indispensable starting material for the synthesis of the life-saving anti-cancer drug Nilotinib. Its unique substitution pattern, featuring a reactive iodine atom and a nitro group amenable to transformation, makes it a valuable precursor for constructing the complex heterocyclic core of the drug. Understanding the properties and reaction protocols associated with this compound is essential for professionals engaged in the research, development, and manufacturing of targeted kinase inhibitors and other advanced pharmaceutical agents.

References

An In-depth Technical Guide to 2-Iodo-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Iodo-5-nitrobenzotrifluoride stands as a significant chemical intermediate. Its trifluoromethyl and nitro groups, combined with a reactive iodine atom, make it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic protocol, and its potential applications.

Commercial Availability

2-Iodo-5-nitrobenzotrifluoride (CAS No. 400-75-9) is available from a number of specialized chemical suppliers. The table below summarizes some of the known commercial sources. Purity and available quantities may vary, and it is recommended to contact the suppliers directly for detailed specifications and pricing.

SupplierWebsiteNotes
Fluoropharm--INVALID-LINK--Listed as a fluorinated pharmaceutical intermediate.[1]
CoreSyn--INVALID-LINK--Catalog number CM13253.[2]
Sigma-Aldrich--INVALID-LINK--Available through their marketplace, supplied by Fluorochem.
Tianjin Anhao Biological Technology Co., Ltd.Not availableListed as a supplier with 97% purity.[3]
3W Pharm--INVALID-LINK--Offers various quantities with 97% purity.[4]

Physicochemical and Safety Data

Detailed experimental data for 2-Iodo-5-nitrobenzotrifluoride is not extensively published. However, key properties can be identified, and others can be inferred from structurally related compounds such as its chloro and fluoro analogs.

PropertyValueSource/Note
CAS Number 400-75-9[1][2][5]
Molecular Formula C₇H₃F₃INO₂[1][2][5]
Molecular Weight 317.00 g/mol [2]
IUPAC Name 1-Iodo-4-nitro-2-(trifluoromethyl)benzene[5]
Synonyms 4-Iodo-3-(trifluoromethyl)nitrobenzene, 3-(Trifluoromethyl)-4-iodonitrobenzene[5]
Physical State Inferred to be a solid at room temperature.Based on related nitrobenzotrifluorides.
Melting Point Not available.
Boiling Point Not available.
Solubility Expected to be insoluble in water and soluble in common organic solvents.General property of similar aromatic compounds.

Safety Information: Safety data for 2-Iodo-5-nitrobenzotrifluoride is not readily available. However, based on the safety data sheets (SDS) of analogous compounds like 2-chloro-5-nitrobenzotrifluoride, it should be handled with care.[6] It is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Research and Development

As a functionalized aromatic compound, 2-Iodo-5-nitrobenzotrifluoride serves as a valuable intermediate in organic synthesis. The presence of the iodo group allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, which is a key functional group in many biologically active molecules. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.

Given these reactive sites, this compound is primarily used as a building block for:

  • Pharmaceuticals: Synthesis of active pharmaceutical ingredients (APIs). Related amino-nitrobenzotrifluorides are known intermediates in this field.

  • Agrochemicals: Development of new pesticides and herbicides.

  • Liquid Crystals: A patent for the bromo-analog suggests potential use in the synthesis of liquid crystal materials.[7]

Experimental Protocol: A Plausible Synthetic Route

A detailed experimental protocol for the synthesis of 2-Iodo-5-nitrobenzotrifluoride is not explicitly published in readily accessible literature. However, a plausible synthetic route can be adapted from a patented procedure for the analogous 2-bromo-5-nitrobenzotrifluoride.[7] The proposed synthesis involves a two-step process starting from the more readily available 2-chloro-5-nitrobenzotrifluoride.

Step 1: Amination of 2-Chloro-5-nitrobenzotrifluoride

This step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.

  • Reactants: 2-Chloro-5-nitrobenzotrifluoride, an alcohol solvent (e.g., methanol or ethanol), and liquefied ammonia.[7]

  • Procedure:

    • In a high-pressure reactor, charge 2-chloro-5-nitrobenzotrifluoride and the alcohol solvent.[7]

    • Cool the reactor and introduce liquefied ammonia. The molar excess of ammonia should be significant (e.g., 3-15 equivalents).[7]

    • Seal the reactor and heat to a temperature between 120-150°C for several hours (e.g., 20 hours).[7]

    • After cooling to a safe temperature (e.g., 15°C), carefully vent the excess ammonia.

    • The product, 2-amino-5-nitrobenzotrifluoride, will precipitate from the solution.

    • Filter the solid product and wash with the alcohol solvent.

    • Dry the product under vacuum.

Step 2: Sandmeyer-type Reaction to Introduce Iodine

This step involves the diazotization of the amino group followed by reaction with an iodide salt. This is a standard transformation in organic synthesis.

  • Reactants: 2-Amino-5-nitrobenzotrifluoride, an acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid), sodium nitrite, and potassium iodide.

  • Procedure:

    • Suspend 2-amino-5-nitrobenzotrifluoride in the acidic solution and cool to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The crude product will likely precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 2-Iodo-5-nitrobenzotrifluoride.

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis of 2-Iodo-5-nitrobenzotrifluoride.

G Proposed Synthesis of 2-Iodo-5-nitrobenzotrifluoride cluster_0 Step 1: Amination cluster_1 Step 2: Sandmeyer-type Iodination A 2-Chloro-5-nitrobenzotrifluoride C High-Pressure Reaction (120-150°C) A->C B Ammonia, Alcohol B->C D 2-Amino-5-nitrobenzotrifluoride C->D E 2-Amino-5-nitrobenzotrifluoride D->E G Diazotization & Iodination E->G F 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. KI (aq) F->G H 2-Iodo-5-nitrobenzotrifluoride G->H

Caption: Proposed two-step synthesis of 2-Iodo-5-nitrobenzotrifluoride.

This technical guide provides a foundational understanding of 2-Iodo-5-nitrobenzotrifluoride for its application in research and development. As a specialized chemical intermediate, further investigation into its reactivity and potential applications is warranted and will undoubtedly contribute to the advancement of synthetic chemistry.

References

An In-depth Technical Guide to the Safety and Hazards of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and potential hazards associated with 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS No. 400-75-9). The information is intended to inform researchers, scientists, and professionals in drug development about the appropriate handling, storage, and emergency procedures for this compound. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on structurally similar chemicals to provide a more complete assessment of its potential risks.

Chemical and Physical Properties

This compound is an aromatic compound with iodine, nitro, and trifluoromethyl functional groups attached to a benzene ring.[1] These functional groups influence its chemical reactivity and potential toxicological profile. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the compound's stability and lipophilicity.[1] The iodine atom can be a good leaving group in substitution reactions, and the nitro group also influences the aromatic ring's reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C7H3F3INO2PubChem
Molecular Weight 317.00 g/mol PubChem
CAS Number 400-75-9PubChem
Appearance Not specified, likely a solidGeneral knowledge
Solubility Not specified

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategory
Acute toxicity, OralCategory 4
Acute toxicity, DermalCategory 4
Acute toxicity, InhalationCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A

Source: PubChem

Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Source: PubChem

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to ensure safe handling. These include measures for prevention, response, storage, and disposal.

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

To better understand the potential toxicity, data from structurally related compounds can be considered.

Table 3: Toxicological Data for Structurally Related Compounds

CompoundCAS No.LD50 (Oral, Rat)Other Toxicity Data
1-Iodo-4-nitrobenzene636-98-6Not availableConsidered moderately toxic upon ingestion, inhalation, or dermal contact.[2] May cause methemoglobinemia.[2][3] A skin and strong eye irritant.[3]
1-Chloro-4-nitrobenzene100-00-5294 - 694 mg/kg (male rats), 565 - 664 mg/kg (female rats)Cyanosis is a predominant symptom of exposure.
2-(Trifluoromethyl)nitrobenzene384-22-5Not availableHarmful if swallowed. Irritating to eyes, respiratory system, and skin.[4]

Aromatic nitro compounds, as a class, are known to be toxic, and their effects can include methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[2] Halogenated hydrocarbons can have varying degrees of toxicity, with iodo-compounds generally being more toxic than their chloro- and fluoro- counterparts.[5]

Skin and Eye Irritation

As per its GHS classification, this compound is expected to cause skin irritation and serious eye irritation.[6] For the related compound 1-Iodo-4-nitrobenzene, it is described as a skin and strong eye irritant.[3]

Mutagenicity and Carcinogenicity

There is no specific data available on the mutagenicity or carcinogenicity of this compound. For the related compound nitrobenzene, the results from the Ames Salmonella assay were negative, although the test procedures were noted as questionable, and its metabolites showed positive results.[7] Many nitroaromatic compounds are known to be mutagenic and some are suspected or established carcinogens.[8][9]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances.

Acute Toxicity Testing
  • Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method): This method involves a stepwise procedure with the use of a small number of animals per step.[10][11][12][13] The substance is administered orally in a single dose.[10] Observations of effects and mortality are made over a 14-day period.[12] The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Dermal Toxicity (OECD Guideline 402: Acute Dermal Toxicity): This test assesses the potential hazards from short-term dermal exposure.[14][15] The substance is applied to the shaved skin of animals (typically rats) for a 24-hour period, and the animals are observed for at least 14 days.[14][15] A stepwise procedure with different dose levels (e.g., 50, 200, 1000, 2000 mg/kg) is used.[14]

  • Inhalation Toxicity (OECD Guideline 403: Acute Inhalation Toxicity): This guideline is used to evaluate health hazards from short-term exposure to a substance via inhalation.[7][16] It includes a traditional LC50 protocol and a Concentration x Time (C x t) protocol.[16] Animals, preferably rats, are exposed for a predetermined duration (generally 4 hours) and observed for at least 14 days.[7][16]

Irritation and Corrosion Testing
  • Skin Irritation/Corrosion (OECD Guideline 404: Acute Dermal Irritation/Corrosion): This test evaluates the potential of a substance to cause skin irritation or corrosion.[2] A defined amount of the test substance is applied to the skin of an animal (typically a rabbit) for four hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-exposure.

  • Eye Irritation/Corrosion (OECD Guideline 405: Acute Eye Irritation/Corrosion): This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[3][8][9] A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) to score lesions of the conjunctiva, cornea, and iris.

Mutagenicity Testing
  • Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This is a widely used in vitro assay to detect the mutagenic potential of chemicals. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. The test can be performed with and without a metabolic activation system (e.g., S9 mix) to mimic mammalian metabolism.

Handling, Storage, and First Aid

Safe Handling Procedures
  • Avoid all personal contact, including inhalation.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.

  • If Inhaled: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

Logical Workflow for Hazard Assessment

The assessment of the safety and hazards of a chemical like this compound follows a logical progression.

Hazard_Assessment_Workflow cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Management A Identify Chemical: This compound B Search for Existing Data: - Physical/Chemical Properties - Toxicological Data (LD50, LC50) - GHS Classification A->B Search C Data on Structural Analogs: - 1-Iodo-4-nitrobenzene - Trifluoromethylnitrobenzenes B->C If data is limited D Acute Toxicity Assessment (Oral, Dermal, Inhalation) B->D E Irritation/Corrosion Assessment (Skin, Eye) B->E F Genotoxicity Assessment (Mutagenicity) B->F C->D C->E C->F G Develop Safe Handling Procedures (SOPs) D->G E->G F->G H Establish Storage Requirements G->H I Define First Aid and Emergency Procedures G->I

Caption: Workflow for assessing the hazards of a chemical substance.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

The following diagram illustrates the decision-making process in an acute oral toxicity study following the OECD 423 guideline.

OECD_423_Workflow Start Start Study (3 animals per step) Dose_300 Administer 300 mg/kg Start->Dose_300 Observe_14d_1 Observe for 14 days Dose_300->Observe_14d_1 Mortality_Check_1 Mortality Check Observe_14d_1->Mortality_Check_1 Dose_2000 Administer 2000 mg/kg Mortality_Check_1->Dose_2000 0 or 1 death Dose_50 Administer 50 mg/kg Mortality_Check_1->Dose_50 2 or 3 deaths Observe_14d_2 Observe for 14 days Dose_2000->Observe_14d_2 Mortality_Check_2 Mortality Check Observe_14d_2->Mortality_Check_2 Stop Stop Study and Classify Mortality_Check_2->Stop Classification based on mortality Observe_14d_3 Observe for 14 days Dose_50->Observe_14d_3 Mortality_Check_3 Mortality Check Observe_14d_3->Mortality_Check_3 Dose_5 Administer 5 mg/kg Mortality_Check_3->Dose_5 If further discrimination needed Mortality_Check_3->Stop Classification based on mortality Observe_14d_4 Observe for 14 days Dose_5->Observe_14d_4 Mortality_Check_4 Mortality Check Observe_14d_4->Mortality_Check_4 Mortality_Check_4->Stop Classification based on mortality

Caption: Decision-making workflow for OECD 423 Acute Oral Toxicity study.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation. While specific quantitative toxicological data is limited, information from structurally similar compounds suggests a moderate level of toxicity and potential for other health effects such as methemoglobinemia. Researchers and all personnel handling this compound must be fully aware of its potential hazards and take all necessary precautions to minimize exposure. This includes the use of appropriate personal protective equipment, working in a well-ventilated area, and having emergency procedures in place. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

Spectral Analysis of 4-Iodo-3-(trifluoromethyl)nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Iodo-3-(trifluoromethyl)nitrobenzene. Due to the limited availability of public spectral data for this specific compound, this guide presents its known physical and chemical properties. To offer valuable comparative insights, spectral data for the closely related compound, 3-(trifluoromethyl)nitrobenzene, is included. Furthermore, this document outlines general experimental protocols for the spectroscopic techniques discussed.

Physicochemical Properties of 4-Iodo-3-(trifluoromethyl)nitrobenzene

The fundamental physicochemical properties of 4-Iodo-3-(trifluoromethyl)nitrobenzene are summarized in the table below. This data is essential for its handling, characterization, and use in further research and development.

PropertyValueSource
Molecular Formula C₇H₃F₃INO₂PubChem[1]
Molecular Weight 317.00 g/mol PubChem[1]
IUPAC Name 1-iodo-4-nitro-2-(trifluoromethyl)benzenePubChem[1]
CAS Number 400-75-9PubChem[1]
Monoisotopic Mass 316.91606 DaPubChem[1]

Spectral Data

¹H NMR Spectral Data of 3-(Trifluoromethyl)nitrobenzene

The ¹H NMR spectrum of 3-(trifluoromethyl)nitrobenzene provides information on the chemical environment of the protons in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.51sAr-H
8.44d8.0Ar-H
7.98d8.0Ar-H
7.74d8.0Ar-H

Data sourced from Beilstein Journals[2]

¹³C NMR Spectral Data of 3-(Trifluoromethyl)nitrobenzene

The ¹³C NMR spectrum reveals the different carbon environments within the 3-(trifluoromethyl)nitrobenzene molecule.

Chemical Shift (δ) ppmQuartet Coupling Constant (J) HzAssignment
148.3Ar-C (C-NO₂)
132.334Ar-C (C-CF₃)
131.13.5Ar-CH
130.3Ar-CH
126.7Ar-CH
122.8271CF₃
120.83.9Ar-CH

Data sourced from Beilstein Journals[2]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. For 4-Iodo-3-(trifluoromethyl)nitrobenzene, the characteristic absorption bands are expected for the nitro, trifluoromethyl, and aromatic C-I groups. While the specific spectrum for the target compound is not available, the table below lists the expected regions for these key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Asymmetric NO₂ stretch1550 - 1500
Symmetric NO₂ stretch1355 - 1315
C-F stretch (in CF₃)1300 - 1100
C-I stretch600 - 500
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The exact mass of 4-Iodo-3-(trifluoromethyl)nitrobenzene is 316.91606 Da[1]. In a mass spectrum, one would expect to observe the molecular ion peak (M⁺) corresponding to this mass.

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Spectrum : The sample is placed in the infrared beam path, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the infrared spectrum.

  • Data Analysis : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound like 4-Iodo-3-(trifluoromethyl)nitrobenzene.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 4-Iodo-3-(trifluoromethyl)nitrobenzene Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure Final_Report Final Report & Data Archiving Structure->Final_Report

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

The Genesis of a Powerhouse Moiety: A Technical Guide to the Discovery and History of Substituted Trifluoromethylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into aromatic systems, particularly the benzene ring, marked a pivotal moment in synthetic chemistry, heralding the development of a vast array of compounds with profound impacts on pharmaceuticals, agrochemicals, and materials science. This in-depth technical guide explores the discovery and historical evolution of substituted trifluoromethylbenzenes, providing a comprehensive overview of their synthesis, properties, and the key scientific milestones that have established them as a cornerstone of modern chemical research.

Early Explorations and the Dawn of Organofluorine Chemistry

The story of trifluoromethylbenzenes is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound, methyl fluoride, was reported by Dumas and Péligot in 1835, the field remained largely unexplored for decades due to the challenges of handling highly reactive fluorinating agents.[1][2] The late 19th century witnessed pioneering work that laid the groundwork for future discoveries.

A significant breakthrough came from the Belgian chemist Frédéric Swarts , who, in 1892, developed a reliable method for introducing fluorine into organic molecules.[3][4] His eponymous reaction, the Swarts reaction , involved the treatment of organic polychlorides with antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or chlorine.[4] This method proved effective for the synthesis of a variety of organofluorine compounds, including the first trifluoromethylarenes.[3]

Swarts' work was instrumental in demonstrating the feasibility of synthesizing these novel compounds and opened the door for further investigation into their unique properties. His research established the fundamental principle of halogen exchange (Halex) as a viable strategy for fluorination.

The Landmark Synthesis of Trifluoromethylbenzene

The first synthesis of the parent compound, trifluoromethylbenzene (also known as benzotrifluoride), was a direct application of Swarts' groundbreaking methodology. The reaction involves the treatment of benzotrichloride with a suitable fluorinating agent.

The Swarts Reaction for Benzotrifluoride Synthesis

The original Swarts approach utilized antimony trifluoride to replace the chlorine atoms of benzotrichloride with fluorine.

Swarts_Reaction Benzotrichloride Benzotrichloride (C₆H₅CCl₃) Benzotrifluoride Trifluoromethylbenzene (C₆H₅CF₃) Benzotrichloride->Benzotrifluoride Swarts Reaction SbCl3 Antimony Trichloride (SbCl₃) Benzotrichloride->SbCl3 SbF3 Antimony Trifluoride (SbF₃) SbF3->Benzotrifluoride

Caption: The Swarts reaction for the synthesis of trifluoromethylbenzene.

In the 1930s, industrial production methods evolved, replacing the more expensive antimony trifluoride with anhydrous hydrogen fluoride (HF), a more economical and readily available reagent.[3] This adaptation made the large-scale production of benzotrifluoride and its derivatives feasible, paving the way for their widespread application.

Physicochemical Properties of Substituted Trifluoromethylbenzenes

The trifluoromethyl group imparts a unique set of physicochemical properties to the benzene ring, which are central to its utility in drug design and other applications. These properties are summarized below.

Table 1: Physicochemical Properties of Selected Substituted Trifluoromethylbenzenes

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)logP
TrifluoromethylbenzeneC₇H₅F₃146.11-291021.192.57
1-Chloro-4-(trifluoromethyl)benzeneC₇H₄ClF₃180.55-34137-1391.383.39
1-Nitro-4-(trifluoromethyl)benzeneC₇H₄F₃NO₂191.1138-402051.482.63
4-(Trifluoromethyl)anilineC₇H₆F₃N161.1257-5982-84 (12 mmHg)1.282.24
4-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12218-220--2.69

Data compiled from various sources. logP values are estimated or experimental.

The strong electron-withdrawing nature of the CF₃ group is one of its most significant features. This is quantified by the Hammett substituent constant (σ), which provides a measure of the electronic effect of a substituent on the reactivity of a benzene ring.

Table 2: Hammett Substituent Constants (σ) for the Trifluoromethyl Group

Substituent Positionσ
meta (σm)0.43
para (σp)0.54

Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The positive values of σ indicate that the trifluoromethyl group is strongly electron-withdrawing through both inductive and resonance effects, which influences the acidity/basicity of nearby functional groups and the reactivity of the aromatic ring.

Spectroscopic analysis is crucial for the characterization of substituted trifluoromethylbenzenes. Key spectroscopic data are summarized below.

Table 3: Spectroscopic Data for Selected Trifluoromethylbenzene Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm, rel. to CFCl₃)Key IR Bands (cm⁻¹)
Trifluoromethylbenzene7.4-7.6 (m)131.9, 129.1, 125.6, 124.3 (q)-63.2~1320 (C-F stretch), 1100-1200 (CF₃ symm/asymm stretch)
1-Chloro-4-(trifluoromethyl)benzene7.4-7.6 (m)134.8, 132.2, 127.1, 125.9 (q)-62.8~1325 (C-F stretch), 1100-1200 (CF₃ symm/asymm stretch)
1,4-Bis(trifluoromethyl)benzene7.7 (s)132.8, 126.3, 123.2 (q)-63.6~1330 (C-F stretch), 1100-1200 (CF₃ symm/asymm stretch)

Spectroscopic data are approximate and can vary with solvent and experimental conditions.[3][5][6]

Evolution of Synthetic Methodologies

While the Swarts reaction and direct fluorination with HF remain industrially important, the demand for more versatile and milder methods for the synthesis of complex substituted trifluoromethylbenzenes has driven the development of new synthetic strategies.

Copper-Catalyzed Trifluoromethylation

The Ullmann reaction, traditionally used for the formation of biaryl compounds, has been adapted for trifluoromethylation.[7][8][9] These reactions typically involve the use of a copper catalyst to couple an aryl halide with a trifluoromethyl source.

Copper_Catalyzed_Trifluoromethylation ArylHalide Aryl Halide (Ar-X) ArylCF3 Aryl-CF₃ ArylHalide->ArylCF3 CF3Source CF₃ Source (e.g., TMSCF₃, CF₃I) CF3Source->ArylCF3 CuCatalyst Copper Catalyst CuCatalyst->ArylCF3 Byproducts Byproducts

Caption: General scheme for copper-catalyzed trifluoromethylation.

Photoredox Catalysis

More recently, photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of arenes under mild conditions.[10][11] These reactions often utilize a photocatalyst that, upon irradiation with visible light, can generate a trifluoromethyl radical from a suitable precursor. This radical can then react with the aromatic substrate.

Photoredox_Trifluoromethylation_Workflow cluster_workflow Photoredox Trifluoromethylation Workflow Start Start: Mix Reactants Irradiation Irradiate with Visible Light Start->Irradiation Radical_Generation Generate CF₃ Radical Irradiation->Radical_Generation Reaction Reaction with Arene Radical_Generation->Reaction Product Trifluoromethylated Arene Reaction->Product Purification Purification Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for photoredox-catalyzed trifluoromethylation.

Impact on Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group have made it a "privileged" moiety in medicinal chemistry and agrochemical design. Its introduction can enhance metabolic stability, binding affinity, and bioavailability.[12]

A landmark example is fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI) that revolutionized the treatment of depression. The presence of a trifluoromethyl group on one of the phenyl rings is crucial for its activity.

The herbicide trifluralin is another prominent example. It acts by inhibiting microtubule formation in plants, a mechanism that is dependent on the trifluoromethyl-substituted dinitroaniline core.

Trifluralin_Mechanism Trifluralin Trifluralin Tubulin Tubulin Proteins Trifluralin->Tubulin Binds to Microtubule_Formation Microtubule Formation Trifluralin->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Polymerizes into Cell_Division Cell Division Microtubule_Formation->Cell_Division Essential for Microtubule_Formation->Cell_Division Root_Growth Root Growth Cell_Division->Root_Growth Drives Cell_Division->Root_Growth Weed_Death Weed Death Root_Growth->Weed_Death Cessation leads to

Caption: Simplified signaling pathway for the herbicidal action of trifluralin.

Detailed Experimental Protocols

To provide practical guidance for researchers, this section outlines detailed methodologies for key synthetic transformations.

Laboratory Scale Synthesis of Trifluoromethylbenzene via the Swarts Reaction

Materials:

  • Benzotrichloride (1 mol)

  • Antimony trifluoride (1.2 mol)

  • Antimony pentachloride (catalytic amount, ~0.05 mol)

  • Round-bottom flask equipped with a reflux condenser and a distillation apparatus

  • Heating mantle

Procedure:

  • In a fume hood, charge the round-bottom flask with benzotrichloride and a catalytic amount of antimony pentachloride.

  • Slowly add antimony trifluoride to the flask with stirring. The reaction is exothermic and may require cooling.

  • Once the addition is complete, heat the mixture to reflux. The progress of the reaction can be monitored by the evolution of antimony trichloride.

  • After the reaction is complete (typically several hours), allow the mixture to cool.

  • Set up the apparatus for distillation. Carefully distill the crude product.

  • Collect the fraction boiling at approximately 102 °C. This is trifluoromethylbenzene.

  • The product can be further purified by washing with dilute hydrochloric acid, followed by a dilute sodium bicarbonate solution, and then water. Dry the organic layer over anhydrous magnesium sulfate and redistill.

Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

Materials:

  • Aryl iodide (1 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium fluoride (KF) (2 mmol)

  • Dry N,N-dimethylformamide (DMF) (5 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add CuI and KF.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the aryl iodide and dry DMF via syringe.

  • Add TMSCF₃ via syringe and seal the tube.

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Historical Timeline of Key Developments

  • 1892: Frédéric Swarts reports the "Swarts reaction" for the synthesis of organofluorine compounds.[3]

  • Late 1890s-Early 1900s: Swarts and others synthesize the first examples of trifluoromethylarenes, including trifluoromethylbenzene.

  • 1930s: Industrial production of benzotrifluoride begins, utilizing hydrogen fluoride as a more economical fluorinating agent.[3]

  • Mid-20th Century: The unique properties of the trifluoromethyl group are increasingly recognized, leading to its incorporation into various chemical products.

  • 1960s: Trifluralin is introduced as a potent herbicide, showcasing the commercial potential of substituted trifluoromethylbenzenes in agriculture.

  • 1974: The synthesis of fluoxetine (Prozac) is first reported in a patent by Eli Lilly and Company, highlighting the transformative impact of trifluoromethyl-containing compounds in medicine.

  • Late 20th-Early 21st Century: Development of modern synthetic methods, including transition metal catalysis (e.g., copper, palladium) and photoredox catalysis, for the efficient and selective trifluoromethylation of arenes.[10][13][14]

Conclusion

The journey of substituted trifluoromethylbenzenes from their initial discovery in the late 19th century to their current status as indispensable building blocks in modern chemistry is a testament to the power of synthetic innovation. The pioneering work of Frédéric Swarts laid a crucial foundation, and subsequent advancements in synthetic methodologies have enabled the creation of a vast and diverse array of these valuable compounds. The unique electronic and steric properties imparted by the trifluoromethyl group continue to make it a highly sought-after substituent in the design of new pharmaceuticals, agrochemicals, and advanced materials, ensuring that the rich history of substituted trifluoromethylbenzenes will continue to evolve with new discoveries and applications.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-iodo-4-nitro-2-(trifluoromethyl)benzene as a key building block. This versatile substrate, featuring an electron-withdrawing nitro group and a lipophilic trifluoromethyl group, is of significant interest in the synthesis of novel compounds for pharmaceutical and materials science applications. The presented protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings are based on established methodologies for structurally related compounds and serve as a comprehensive guide for reaction setup and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Application Notes:

The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring of this compound generally enhances its reactivity in the oxidative addition step of the catalytic cycle. A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The selection of the base is crucial, and inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of solvent often involves a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

Quantitative Data:

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions with aryl iodides bearing electron-withdrawing groups. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference Substrate
11-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8012951-Iodo-4-nitrobenzene
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)Dioxane/H₂O1008921-Iodo-4-nitrobenzene
31-Iodo-4-nitrobenzene3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene11016881-Iodo-4-nitrobenzene

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add the degassed solvent system (e.g., a 3:1:1 mixture of toluene, ethanol, and water, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction and Washing monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

General workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is particularly useful for the vinylation of this compound.

Application Notes:

The Heck reaction with electron-deficient aryl iodides like the target substrate generally proceeds efficiently. Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor. The choice of base is typically an organic amine, such as triethylamine (Et₃N), or an inorganic base like sodium carbonate (Na₂CO₃). The reaction is often carried out in a polar aprotic solvent such as DMF or NMP at elevated temperatures. The addition of a phosphine ligand, such as P(o-tolyl)₃, can improve catalyst stability and reaction outcomes.

Quantitative Data:

The following table presents typical conditions for Heck reactions involving iodoarenes.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference Substrate
1IodobenzeneMethyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF100690Iodobenzene
21-Iodo-4-nitrobenzeneStyrenePdCl₂(PPh₃)₂ (3)-Na₂CO₃ (2)NMP12012851-Iodo-4-nitrobenzene
3Iodobenzenen-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃ (2)DMA130493Iodobenzene

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (if used, e.g., P(o-tolyl)₃, 0.04 mmol).

  • Add the base (e.g., Et₃N, 1.5 mmol) and the alkene (1.2 mmol).

  • Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Alkene, Catalyst, Base solvent Add Anhydrous Solvent reagents->solvent heat Seal and Heat solvent->heat monitor Monitor Progress (GC-MS/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Purified Product purify->product

General workflow for a Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is highly valuable for introducing alkynyl moieties onto the this compound scaffold.

Application Notes:

The Sonogashira reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is used as both the base and often as the solvent. The reaction is generally carried out under mild conditions. For electron-poor aryl iodides, the reaction is usually facile. A closely related substrate, 1-iodo-2-methyl-4-nitrobenzene, has been successfully used in Sonogashira couplings.[1]

Quantitative Data:

The following table provides representative conditions for Sonogashira coupling reactions.

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
11-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT4981-Iodo-4-nitrobenzene
21-Iodo-2-methyl-4-nitrobenzenePhenylacetylenePd catalystCu catalystAmine Base----1-Iodo-2-methyl-4-nitrobenzene[1]
31-Iodo-4-nitrobenzene1-HeptynePd(OAc)₂ (1)-PyrrolidineDMF10024851-Iodo-4-nitrobenzene

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Catalysts, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent & Alkyne inert->solvent stir Stir at RT or Heat solvent->stir monitor Monitor Progress (TLC) stir->monitor filter Filter and Wash monitor->filter extract Extraction filter->extract purify Column Chromatography extract->purify product Purified Product purify->product Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd Precatalyst, Ligand, Base, Aryl Halide, Amine solvent Add Anhydrous Solvent reagents->solvent heat Seal and Heat solvent->heat monitor Monitor Progress (LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Purified Product purify->product Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent & Organostannane inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with KF (aq) monitor->quench filter Filter and Extract quench->filter purify Column Chromatography filter->purify product Purified Product purify->product

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has found extensive application in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and experimental protocols for the use of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene as a substrate in Suzuki-Miyaura coupling reactions. The presence of both a strongly electron-withdrawing nitro group and a trifluoromethyl group activates the aryl iodide towards oxidative addition, a critical step in the catalytic cycle, making it an excellent candidate for this transformation. The resulting 4-nitro-2-(trifluoromethyl)biphenyl derivatives are valuable intermediates in drug discovery, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle cluster_side Key Steps A Pd(0)L2 Active Catalyst B [Ar-Pd(II)(I)L2] Oxidative Addition Intermediate A->B Ar-I (Oxidative Addition) C [Ar-Pd(II)(OR)L2] or [Ar-Pd(II)(Ar')L2] B->C Ar'-B(OH)2 / Base (Transmetalation) C->A (Reductive Elimination) D Ar-Ar' Product C->D I1 I2 Ar-I Ar-I Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a similar reaction involving a substituted trifluoromethylphenyl halide and a nitrophenylboronic acid.[2]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or another suitable base (see Table 1)

  • Solvent: A mixture of methanol and water (1:1) or dioxane and water (4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base, Catalyst B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Pure Product Pure Product I->Pure Product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl halides with structural similarities to this compound.

Table 1: Screening of Reaction Conditions

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromo-1-(trifluoromethyl)benzene4-Methoxy-2-nitrophenylboronic acidPd(OAc)₂ (5)K₂CO₃ (2)MeOH/H₂O (1:1)RT1280[2]
21-Iodo-4-nitrobenzenePhenylboronic acidPd/C (1.4)K₂CO₃ (2)DMFReflux (MW)1.592[3]
31-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃ (2)DMFReflux (MW)185[3]
41-Iodo-4-methoxybenzene1-Iodo-4-methylbenzenePdCl₂(dppp) (1)Cs₂CO₃ (2)Toluene901584

Table 2: Substrate Scope with Various Arylboronic Acids

EntryArylboronic AcidProductCatalystBaseSolventYield (%)
1Phenylboronic acid4-Nitro-2-(trifluoromethyl)biphenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O[Data not available]
24-Methoxyphenylboronic acid4'-Methoxy-4-nitro-2-(trifluoromethyl)biphenylPd(OAc)₂K₂CO₃MeOH/H₂O[Adapted from[2]]
33-Pyridinylboronic acid3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridinePd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂O[Adapted from[4]]
44-(Trifluoromethyl)phenylboronic acid4-Nitro-2,4'-bis(trifluoromethyl)biphenylPd(PPh₃)₄NaOHDMF/H₂O87[5]

*Yields for the specific coupling with this compound are not explicitly reported in the searched literature and would require experimental determination. The conditions presented are based on analogous reactions.

Applications in Drug Discovery

The trifluoromethyl group is a key pharmacophore in modern drug design due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-nitro-2-(trifluoromethyl)biphenyl scaffold, synthesized via the described Suzuki-Miyaura coupling, serves as a versatile platform for the development of novel therapeutics. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.

Drug_Discovery_Pathway A 1-Iodo-4-nitro-2- (trifluoromethyl)benzene B Suzuki-Miyaura Coupling A->B C 4-Nitro-2-(trifluoromethyl)biphenyl Scaffold B->C D Nitro Group Reduction C->D E 4-Amino-2-(trifluoromethyl)biphenyl Intermediate D->E F Further Functionalization E->F G Diverse Library of Biaryl Compounds F->G H Structure-Activity Relationship Studies G->H I Lead Optimization H->I

Figure 3: Role in drug discovery workflow.

Conclusion

The Suzuki-Miyaura coupling of this compound provides an efficient route to a variety of substituted 4-nitro-2-(trifluoromethyl)biphenyls. These compounds are valuable intermediates for the synthesis of novel chemical entities in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. Further optimization of reaction conditions for specific coupling partners is encouraged to achieve optimal yields and purity.

References

Application Notes: Suzuki-Miyaura Coupling of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, facilitating the creation of carbon-carbon bonds to form biaryl and heteroaryl structures.[1][2] These structures are prevalent in a wide array of biologically active compounds, making this reaction particularly valuable in drug discovery and medicinal chemistry.[3] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene with various boronic acids. The substrate, this compound (CAS RN: 400-75-9), is a versatile building block in chemical synthesis.[4][5] Its structure is characterized by two strong electron-withdrawing groups (nitro and trifluoromethyl) and a highly reactive carbon-iodine bond, making it an excellent electrophilic partner in cross-coupling reactions.[6][7] The resulting 4-nitro-2-(trifluoromethyl)biaryl compounds are of significant interest for developing new therapeutic agents, particularly in areas like neurodegenerative diseases and oncology.[8][9]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established palladium-based catalytic cycle.[10] The cycle comprises three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-iodine bond. This forms a Pd(II) complex. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the benzene ring is expected to facilitate this initial step.[6][10]

  • Transmetalation : In the presence of a base, the organoboron species (boronic acid) transfers its organic group to the Pd(II) complex, forming a di-organopalladium intermediate. The base is crucial for activating the boronic acid to form an "ate" complex, which enhances the rate of this step.[1][11]

  • Reductive Elimination : The di-organopalladium intermediate eliminates the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n pdi Ar-Pd(II)L_n-I pd0->pdi Oxidative Addition product Ar-Ar' (Biaryl Product) pdii Ar-Pd(II)L_n-Ar' pdi->pdii Transmetalation pdii->pd0 Reductive Elimination aryl_halide Ar-I (1-Iodo-4-nitro-2- (trifluoromethyl)benzene) boronic_acid Ar'-B(OH)₂ + Base

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Notes

The successful synthesis of 4-nitro-2-(trifluoromethyl)biaryl derivatives via Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst system, base, and solvent.

  • Substrate Reactivity : this compound is a highly activated substrate. The order of reactivity for aryl halides in oxidative addition is I > Br >> Cl.[6] The presence of two strong electron-withdrawing groups further enhances its reactivity, often allowing for milder reaction conditions compared to electron-rich or sterically hindered aryl halides.

  • Catalyst Selection : The choice of palladium catalyst and associated ligands is critical for achieving high yields.[7]

    • Palladium(0) Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst that is often effective for coupling with reactive aryl iodides.[7]

    • Palladium(II) Pre-catalysts : A combination of a stable Pd(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is a highly effective alternative. The ligand is crucial for stabilizing the palladium species and facilitating the catalytic cycle.[11]

    • Ligands : For electron-deficient substrates, standard ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to improve reaction rates and yields, bulky, electron-rich phosphine ligands such as SPhos and XPhos can be employed.[7][11]

  • Base Selection : A base is required to facilitate the transmetalation step.

    • Inorganic Bases : Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most commonly used.[1][7] Cs₂CO₃ is often effective in challenging cases.

    • Base Strength : The choice of base should be optimized, as excessively strong bases can sometimes lead to side reactions or degradation of the boronic acid.

  • Solvent System : The reaction is typically performed in a biphasic or aqueous solvent system.

    • Common Solvents : Mixtures such as toluene/water, dioxane/water, or ethanol/water are frequently used.[1][12] Degassing the solvent prior to use is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are based on typical outcomes for analogous electron-deficient aryl iodides reported in the literature.

EntryBoronic Acid (1.2 equiv.)Catalyst (mol%)Ligand (mol%)Base (2.0 equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O100880-90
33,5-Dimethylphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DME/H₂O901288-96
4Thiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100675-85
5Pyridin-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃n-Butanol1101670-80

Experimental Protocols

Protocol 1: General Procedure using Conventional Heating

This protocol describes a general method for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent mixture: Toluene (5 mL), Ethanol (2 mL), Water (2 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the corresponding arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[10]

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition : Add the degassed solvent mixture of toluene, ethanol, and water to the flask via syringe.[10]

  • Reaction : Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).[1]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[1] Filter the solution and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times.

Materials:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (0.6 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv.)

  • Solvent mixture: 1,2-Dimethoxyethane (DME, 3 mL) and Water (1.2 mL)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup : In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[7]

  • Solvent Addition : Add the DME and water to the vial.[7]

  • Sealing and Irradiation : Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.[7]

  • Monitoring : Reaction progress can be checked by LC-MS after cooling.

  • Work-up and Purification : Once the reaction is complete, cool the vial to room temperature. Quench the reaction with water and extract the product with ethyl acetate. Follow the extraction and purification steps outlined in Protocol 1.[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Reagents (Aryl Iodide, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Conventional or Microwave) solvent->react monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) react->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Extraction with Organic Solvent cool->extract purify 8. Dry & Concentrate extract->purify chrom 9. Column Chromatography purify->chrom product Pure Product chrom->product

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

References

The Strategic Role of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Iodo-4-nitro-2-(trifluoromethyl)benzene has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical intermediates. Its unique trifluoromethyl, nitro, and iodo substituents provide a strategic combination of reactivity and physicochemical properties, making it an invaluable tool for drug discovery and development professionals. This document provides detailed application notes and protocols for the utilization of this compound in key synthetic transformations.

Introduction to a Key Building Block

This compound is a highly functionalized aromatic compound that serves as a linchpin in the construction of elaborate molecular architectures. The presence of an iodine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aryl iodide, often enabling milder reaction conditions and enhancing the stability of the resulting products. The trifluoromethyl group, in particular, is a well-regarded bioisostere in drug design, known for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.

Application in the Synthesis of Kinase Inhibitors: The Ponatinib Example

A prominent example showcasing the utility of the 4-nitro-2-(trifluoromethyl)phenyl motif is in the synthesis of the multi-targeted kinase inhibitor, Ponatinib . Ponatinib is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). While the patented syntheses of Ponatinib often commence with the corresponding benzyl halide derivative, the underlying strategy highlights the importance of this substituted benzene ring as a core component of the final drug molecule. The synthetic routes to Ponatinib demonstrate the strategic incorporation of this fragment, which ultimately forms a key part of the N-phenyl group of the final amide product.

Key Synthetic Transformations and Protocols

This compound is an ideal substrate for a range of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to pharmaceutical synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, a common motif in pharmaceutical agents. The reaction of this compound with various boronic acids or esters can introduce a wide array of aryl or heteroaryl substituents.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1008>95
3Pyridine-3-boronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF11016~85

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand (if required) under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • The reaction mixture is heated to the specified temperature with vigorous stirring and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow A Reactants Loading (Aryl Iodide, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Catalyst & Ligand Addition B->C D Solvent Addition C->D E Heating & Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Workup (Extraction & Washing) F->G H Purification (Column Chromatography) G->H I Product H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes which are important intermediates in drug synthesis, including in the aforementioned synthesis of Ponatinib.

Table 2: Representative Sonogashira Coupling Reaction Parameters

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiPEADMF508>95
3Propargyl alcoholPdCl₂(dppf) (2)CuI (4)Et₃NAcetonitrile7012~80

Experimental Protocol: Sonogashira Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • The reaction mixture is heated to the specified temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed with aqueous ammonium chloride, water, and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Diagram 2: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)-I(L2) pd0->pd2 Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR(L2) pd2->pd_alkyne Transmetalation product Ar-C≡CR pd_alkyne->product Reductive Elimination cuI CuI cu_acetylide Cu-C≡CR cuI->cu_acetylide cu_acetylide->pd2 To Pd Cycle alkyne H-C≡CR alkyne->cuI + Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is particularly valuable for installing nitrogen-containing functionalities, which are ubiquitous in pharmaceuticals.

Table 3: Representative Buchwald-Hartwig Amination Reaction Parameters

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018>90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024~85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH9016>90

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, a reaction vessel is charged with this compound (1.0 mmol), the palladium precatalyst, the phosphine ligand, and the base.

  • The vessel is sealed, removed from the glovebox (if applicable), and the degassed solvent is added via syringe.

  • The amine (1.2 mmol) is then added via syringe.

  • The reaction mixture is heated with vigorous stirring for the specified time, with progress monitored by LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel.

  • The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.

Diagram 3: Logical Flow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow start Start reactants Combine Aryl Iodide, Catalyst, Ligand, Base start->reactants inert Establish Inert Atmosphere reactants->inert add_solv_amine Add Degassed Solvent and Amine inert->add_solv_amine heat Heat and Stir add_solv_amine->heat monitor Monitor Reaction Progress heat->monitor workup Cool, Dilute, and Filter monitor->workup purify Purify Product workup->purify end Final Product purify->end

Caption: A stepwise logical flow for performing a Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its participation in key cross-coupling reactions allows for the efficient construction of complex molecules with desirable pharmacological properties. The protocols and data presented herein provide a foundational guide for researchers and scientists in the drug development field to harness the full potential of this important building block.

Application Notes and Protocols: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of three distinct functional groups—an iodine atom, a nitro group, and a trifluoromethyl group—on the benzene ring offers a rich platform for a variety of chemical transformations. The trifluoromethyl (-CF3) group is known to enhance the metabolic stability, lipophilicity, and biological activity of molecules, making it a desirable feature in modern agrochemical design. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization. The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

These application notes provide an overview of the potential applications of this compound in the development of herbicides, insecticides, and fungicides. Detailed experimental protocols for key transformations are provided to guide researchers in leveraging the synthetic potential of this valuable intermediate.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In agrochemical research, the trifluoromethyl group is particularly valued for its ability to increase a compound's efficacy and stability. The 4-nitro-2-(trifluoromethyl)phenyl moiety is a key structural motif in a number of active agrochemical compounds. This compound serves as a strategic starting material for accessing this important chemical space.

Potential Applications in Agrochemical Synthesis

While direct, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its chemical reactivity makes it an ideal candidate for the synthesis of a variety of agrochemical classes. Its utility can be primarily categorized into two main synthetic strategies:

  • Functionalization via Cross-Coupling Reactions: The reactive iodine atom allows for the introduction of various substituents through well-established cross-coupling methodologies.

  • Derivatization of the Nitro Group: The nitro group can be reduced to an amine, which then serves as a versatile point for further chemical modification.

These strategies can be employed to synthesize precursors for herbicides, insecticides, and fungicides.

Herbicide Synthesis

Many modern herbicides feature complex biaryl or aryl-heterocyclic structures. This compound can be used to construct such systems via Suzuki-Miyaura or Stille coupling reactions. The resulting nitro-containing biaryl can then be further modified, for example, by reduction of the nitro group to an amine, which is a common feature in many herbicidal compounds.

Insecticide and Fungicide Synthesis

The 4-amino-2-(trifluoromethyl)phenyl scaffold, accessible from this compound, is a key component in certain classes of insecticides and fungicides. For example, this moiety can be acylated or coupled with other heterocyclic systems to generate compounds with desired biological activities.

Experimental Protocols

The following protocols are provided as general guidelines for the synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 equivalents)

  • Triphenylphosphine (PPh3, 0.04 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound317.001.0-
Arylboronic acidVaries1.2-
4-Aryl-1-nitro-3-(trifluoromethyl)benzeneVaries-70-90

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic acid + Pd(OAc)2 / PPh3 + K2CO3 reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent 1,4-Dioxane / H2O solvent->reaction_setup heating Heat (80-100 °C) 12-24 h reaction_setup->heating workup Aqueous Workup (EtOAc / H2O) heating->workup purification Column Chromatography workup->purification product 4-Aryl-1-nitro-3-(trifluoromethyl)benzene purification->product

Sonogashira Coupling for the Synthesis of Aryl Alkynes

This protocol outlines a general procedure for the synthesis of aryl alkynes from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and Et3N.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound317.001.0-
Terminal alkyneVaries1.5-
1-(Alkynyl)-4-nitro-2-(trifluoromethyl)benzeneVaries-75-95

Sonogashira_Coupling_Workflow reagents This compound + Terminal Alkyne + Pd(PPh3)2Cl2 / CuI reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent_base THF / Et3N solvent_base->reaction_setup stirring Stir at RT 8-16 h reaction_setup->stirring filtration Filtration (Celite) stirring->filtration purification Column Chromatography filtration->purification product 1-(Alkynyl)-4-nitro-2-(trifluoromethyl)benzene purification->product

Reduction of the Nitro Group

This protocol provides a method for the reduction of the nitro group to an amine, a crucial step in the synthesis of many bioactive molecules.

Reaction Scheme:

Materials:

  • Nitro-substituted 2-(trifluoromethyl)benzene derivative

  • Iron powder (Fe, 5.0 equivalents)

  • Ammonium chloride (NH4Cl, 1.0 equivalent)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend the nitro-substituted 2-(trifluoromethyl)benzene derivative in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

Quantitative Data Summary (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Nitro-substituted 2-(trifluoromethyl)benzene derivativeVaries1.0-
Iron Powder55.855.0-
Amino-substituted 2-(trifluoromethyl)benzene derivativeVaries-85-98

Nitro_Reduction_Pathway start R-C6H3(NO2)(CF3) reagents Fe / NH4Cl Ethanol / H2O start->reagents Add reflux Reflux (80 °C) 2-4 h reagents->reflux filtration Filtration reflux->filtration extraction Extraction filtration->extraction product R-C6H3(NH2)(CF3) extraction->product

Signaling Pathways and Logical Relationships

The development of novel agrochemicals from this compound follows a logical synthetic progression. The initial cross-coupling reactions expand the molecular diversity, and subsequent functional group transformations, such as nitro reduction, provide access to key intermediates for biological screening.

Agrochemical_Development_Logic start This compound cross_coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->cross_coupling nitro_reduction Nitro Group Reduction cross_coupling->nitro_reduction derivatization Further Derivatization (Acylation, Cyclization, etc.) nitro_reduction->derivatization screening Biological Screening (Herbicidal, Insecticidal, Fungicidal) derivatization->screening lead_compound Lead Compound Identification screening->lead_compound

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to complex molecular architectures that are relevant to modern crop protection. The protocols and workflows presented in these application notes are intended to serve as a guide for researchers to unlock the synthetic potential of this valuable intermediate in the discovery of next-generation herbicides, insecticides, and fungicides.

Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide variety of functional groups.[3][4] These application notes provide a detailed experimental protocol for the Sonogashira coupling of 2-Iodo-5-nitrobenzotrifluoride with a terminal alkyne. The presence of electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring enhances the reactivity of the aryl iodide, often facilitating the reaction under mild conditions.[3]

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3][5] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the desired product and regenerate the active palladium catalyst.[1][6]

Materials and Methods

Reagents and Solvents

Reagent/SolventFormulaMolecular Weight ( g/mol )Quantity (per 1 mmol of Aryl Iodide)Notes
2-Iodo-5-nitrobenzotrifluorideC₇H₃F₃INO₂316.991.0 mmolSubstrate
Terminal AlkyneR-C≡CHVaries1.1 - 1.5 mmolCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)C₃₆H₃₀Cl₂P₂Pd701.900.02 - 0.05 mmol (2-5 mol%)Catalyst
Copper(I) IodideCuI190.450.04 - 0.10 mmol (4-10 mol%)Co-catalyst
Amine Base (e.g., Triethylamine, Diisopropylamine)(C₂H₅)₃N, ((CH₃)₂CH)₂NH101.19, 101.192.0 - 3.0 mmolBase
Anhydrous Solvent (e.g., THF, DMF)C₄H₈O, C₃H₇NO-5 - 10 mLReaction Medium
Inert GasN₂ or Ar--For maintaining an inert atmosphere

Equipment

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon manifold)

  • Syringes and needles for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol

Reaction Setup

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-nitrobenzotrifluoride (1.0 mmol), the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., tetrahydrofuran, 5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.[7]

  • Sequentially add the amine base (e.g., triethylamine, 2.0 mmol) and the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.[7]

Reaction and Workup

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[7]

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified coupled product.

  • Characterize the final product by NMR and mass spectrometry.

Experimental Workflow

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Iodide, Pd Catalyst, and CuI B Establish Inert Atmosphere (N2/Ar) A->B C Add Anhydrous Solvent B->C D Add Amine Base and Alkyne C->D E Heat and Stir D->E F Monitor by TLC E->F G Cool and Dilute F->G H Filter and Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(I)L2 pd0->pd_complex Oxidative Addition pd_alkyne_complex Ar-Pd(II)(C≡CR)L2 pd_complex->pd_alkyne_complex Transmetalation product Ar-C≡CR pd_alkyne_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide aryl_iodide Ar-I aryl_iodide->pd_complex product->pd0 Reductive Elimination base Base base->cu_acetylide cui CuI cui->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversionInactive catalystUse fresh catalyst or activate the catalyst prior to use.
Insufficiently inert atmosphereEnsure the reaction setup is properly sealed and purged with inert gas.
Low reaction temperatureIncrease the reaction temperature.
Formation of side products (e.g., alkyne homocoupling)Presence of oxygenThoroughly degas the solvent and ensure an inert atmosphere.
High concentration of copper catalystReduce the amount of copper(I) iodide.
Difficulty in purificationCo-elution of product and impuritiesOptimize the eluent system for column chromatography.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for conducting nucleophilic aromatic substitution (SNAr) reactions on 1-iodo-4-nitro-2-(trifluoromethyl)benzene. This compound is a valuable building block in synthetic organic chemistry, particularly for the introduction of a substituted 4-nitro-2-(trifluoromethyl)phenyl moiety in drug discovery and materials science. The presence of two strong electron-withdrawing groups, a nitro group and a trifluoromethyl group, significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the iodo substituent.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the potent electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups. In the subsequent step, the iodide ion is eliminated as the leaving group, and the aromaticity of the ring is restored, yielding the final substituted product. Due to the high degree of activation of the ring, these reactions can often proceed under relatively mild conditions.

Data Presentation

The following table summarizes representative reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
Primary Amines
AnilineAniline (1.2 eq.), K₂CO₃ (2.0 eq.)DMF12100>95
BenzylamineBenzylamine (1.2 eq.), Et₃N (2.0 eq.)DMSO890>95
Secondary Amines
PiperidinePiperidine (1.5 eq.), K₂CO₃ (2.0 eq.)NMP680>98
MorpholineMorpholine (1.5 eq.), DIPEA (2.0 eq.)MeCN1080>98
Alkoxides
Sodium MethoxideNaOMe (1.5 eq.)THF460>95
Sodium EthoxideNaOEt (1.5 eq.)EtOH670>95

Note: The data presented in this table is a compilation of typical results. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Reaction with a Primary Amine (Aniline)

This protocol describes a general procedure for the synthesis of N-(4-nitro-2-(trifluoromethyl)phenyl)aniline.

Materials:

  • This compound (1.0 mmol, 317 mg)

  • Aniline (1.2 mmol, 112 mg, 0.11 mL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).

  • Add aniline (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-nitro-2-(trifluoromethyl)phenyl)aniline.

Protocol 2: Reaction with a Secondary Amine (Piperidine)

This protocol details the procedure for the reaction with a secondary amine, using piperidine as an example.

Materials:

  • This compound (1.0 mmol, 317 mg)

  • Piperidine (1.5 mmol, 128 mg, 0.15 mL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium carbonate (2.0 mmol) in anhydrous NMP (5 mL).

  • Add piperidine (1.5 mmol) to the solution.

  • Heat the mixture to 80 °C and maintain for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into 50 mL of water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)

This protocol outlines the SNAr reaction with an alkoxide nucleophile.

Materials:

  • This compound (1.0 mmol, 317 mg)

  • Sodium methoxide (1.5 mmol, 81 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium methoxide (1.5 mmol) and anhydrous THF (5 mL).

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the suspension.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Safety Information

  • This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be carried out in a well-ventilated fume hood.

  • The solvents used are flammable and should be handled with care.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Nucleophile - Base - Solvent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for SNAr reactions.

Application Notes and Protocols for 1-Iodo-4-nitro-2-(trifluoromethyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene as a monomer in the synthesis of high-performance polymers for materials science. The protocols are based on established palladium-catalyzed cross-coupling reactions, which are versatile methods for polymer synthesis.

Introduction

This compound is a versatile building block for the synthesis of advanced materials.[1] Its unique trifluoromethyl and nitro functionalities make it a candidate for creating polymers with desirable properties such as high thermal stability, enhanced solubility, and specific optoelectronic characteristics.[2] The presence of an iodine atom allows for facile incorporation into polymer backbones via various cross-coupling reactions.[3] This document outlines the potential applications and provides a detailed protocol for the synthesis of a copolymer using this monomer.

Key Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C7H3F3INO2
Molecular Weight 317.0 g/mol
Appearance Not specified in search results
Purity Typically >95%
CAS Number 400-75-9
Storage Conditions Inert atmosphere, room temperature, protected from light

Data sourced from commercial supplier information.[1]

Application in Polymer Synthesis: Poly(arylene-co-phenylenevinylene)s

A key potential application of this compound is in the synthesis of conjugated polymers, such as poly(arylene-co-phenylenevinylene)s (PPVs). These materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can enhance the electron-accepting properties and solubility of the resulting polymer, while the nitro group can further modify its electronic characteristics.

Hypothetical Copolymer Synthesis via Sonogashira Polymerization

This section describes a hypothetical Sonogashira copolymerization of this compound with a suitable comonomer, 1,4-diethynylbenzene, to yield a poly(4-nitro-2-(trifluoromethyl)phenylene-co-phenylenevinylene).

Reaction Scheme:

Experimental Protocol: Synthesis of Poly(4-nitro-2-(trifluoromethyl)phenylene-co-phenylenevinylene)

Materials:

  • This compound (Monomer A)

  • 1,4-Diethynylbenzene (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), anhydrous

  • Toluene, anhydrous

Procedure:

  • Preparation of Reaction Vessel: In a nitrogen-filled glovebox, a 100 mL Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.00 mmol, 317.0 mg), 1,4-diethynylbenzene (1.00 mmol, 126.2 mg), Pd(PPh3)4 (0.02 mmol, 23.1 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) are added to the Schlenk flask via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80°C and stirred under a nitrogen atmosphere for 48 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, the reaction mixture is poured into 200 mL of methanol. The precipitated polymer is collected by filtration, washed with methanol and acetone, and then dried under vacuum at 60°C for 24 hours.

Expected Polymer Properties

The incorporation of the 4-nitro-2-(trifluoromethyl)phenyl moiety is expected to influence the polymer's properties as follows:

PropertyExpected CharacteristicRationale
Thermal Stability HighAromatic backbone and strong C-F bonds contribute to thermal resistance.
Solubility Good in common organic solventsThe trifluoromethyl group disrupts polymer packing, enhancing solubility.
Optical Properties Potential for fluorescence in the visible spectrumThe extended conjugated system is expected to be optically active.
Electronic Properties Electron-acceptingThe electron-withdrawing nitro and trifluoromethyl groups will lower the LUMO energy level.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the hypothetical copolymer.

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification A This compound E Heat to 80°C Stir for 48h under N2 A->E B 1,4-Diethynylbenzene B->E C Pd(PPh3)4 + CuI C->E D Toluene + Et3N D->E F Precipitate in Methanol E->F G Filter F->G H Wash with Methanol & Acetone G->H I Dry under Vacuum H->I J Final Polymer I->J

Caption: Workflow for the synthesis of a poly(arylene-co-phenylenevinylene).

Logical Relationship of Monomer Properties to Polymer Characteristics

This diagram shows how the functional groups of this compound are expected to influence the final polymer's properties.

G cluster_monomer Monomer: this compound cluster_polymer Resulting Polymer Properties Iodine Iodine Atom Polymerization Facile Polymerization Iodine->Polymerization Nitro Nitro Group (-NO2) Electronic Modified Electronic Properties Nitro->Electronic CF3 Trifluoromethyl Group (-CF3) CF3->Electronic Solubility Enhanced Solubility CF3->Solubility Stability High Thermal Stability CF3->Stability

Caption: Influence of functional groups on polymer properties.

References

Synthesis of Novel Heterocycles: Application of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene in the Preparation of 8-Trifluoromethyl-3-nitrophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HT-001

Introduction

1-Iodo-4-nitro-2-(trifluoromethyl)benzene is a versatile and highly reactive building block in modern organic synthesis. The presence of three distinct functional groups—an iodo group, a nitro group, and a trifluoromethyl group—on the aromatic ring allows for a wide range of chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aryl iodide for nucleophilic aromatic substitution and cross-coupling reactions, making it an excellent precursor for the synthesis of complex heterocyclic systems. This application note details the synthesis of a novel phenothiazine derivative, 8-Trifluoromethyl-3-nitrophenothiazine, a scaffold of significant interest in medicinal chemistry and materials science. Phenothiazines are known for their broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

This protocol outlines a two-step synthesis involving an initial Ullmann condensation to form a diaryl sulfide intermediate, followed by an intramolecular cyclization via a Smiles rearrangement to construct the phenothiazine core.

Key Synthetic Pathway: Ullmann Condensation and Intramolecular Cyclization

The synthesis of 8-Trifluoromethyl-3-nitrophenothiazine from this compound and 2-aminothiophenol proceeds through a two-step sequence. The first step is a copper-catalyzed Ullmann condensation to form the C-S bond, yielding the 2-amino-2'-(trifluoromethyl)-4'-nitrodiphenyl sulfide intermediate. This is followed by a base-mediated intramolecular cyclization, which proceeds via a Smiles rearrangement, to afford the final phenothiazine product.

reagent1 This compound step1 Step 1: Ullmann Condensation reagent1->step1 reagent2 2-Aminothiophenol reagent2->step1 intermediate 2-Amino-2'-(trifluoromethyl)-4'-nitrodiphenyl sulfide step2 Step 2: Intramolecular Cyclization (Smiles Rearrangement) intermediate->step2 product 8-Trifluoromethyl-3-nitrophenothiazine step1->intermediate CuI, K2CO3, DMF step2->product KOH, EtOH/DMF cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Intramolecular Cyclization s1_start Combine Reactants: - this compound - 2-Aminothiophenol - CuI, K2CO3 s1_solvent Add Anhydrous DMF s1_start->s1_solvent s1_react Heat to 120-130 °C (12-18 h) s1_solvent->s1_react s1_workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H2O and Brine s1_react->s1_workup s1_purify Purify: - Dry over Na2SO4 - Concentrate - Column Chromatography s1_workup->s1_purify s1_product Intermediate: 2-Amino-2'-(trifluoromethyl)-4'-nitrodiphenyl sulfide s1_purify->s1_product s2_start Dissolve Intermediate in EtOH/DMF s1_product->s2_start s2_base Add KOH s2_start->s2_base s2_react Reflux (90-100 °C) (4-6 h) s2_base->s2_react s2_workup Workup: - Cool to RT - Pour into ice-water - Acidify with HCl - Filter s2_react->s2_workup s2_purify Recrystallize from EtOH s2_workup->s2_purify s2_product Final Product: 8-Trifluoromethyl-3-nitrophenothiazine s2_purify->s2_product start Deprotonation of Amine intermediate1 Nucleophilic Attack start->intermediate1 Base (KOH) meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) intermediate1->meisenheimer Intramolecular rearrangement C-S Bond Cleavage meisenheimer->rearrangement intermediate2 Thiolate Intermediate rearrangement->intermediate2 Aromatization cyclization Intramolecular Nucleophilic Attack intermediate2->cyclization Deprotonation of Thiol product Phenothiazine Product cyclization->product Loss of H2O

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Sandmeyer-type reaction of 4-nitro-2-(trifluoromethyl)aniline.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization: The initial reaction to form the diazonium salt from 4-nitro-2-(trifluoromethyl)aniline may not have gone to completion. 2. Decomposition of the diazonium salt: Diazonium salts are often unstable at higher temperatures. If the reaction temperature was not strictly controlled, the intermediate may have decomposed before the addition of the iodide source.[1][2] 3. Inefficient iodide substitution: The displacement of the diazonium group by iodide may have been incomplete.1. Ensure complete dissolution of the starting aniline: Use a strong acid like sulfuric acid to ensure the 4-nitro-2-(trifluoromethyl)aniline is fully dissolved and protonated before adding the nitrite source. 2. Strict temperature control: Maintain the temperature of the diazotization reaction and the diazonium salt solution between 0-5°C at all times using an ice-salt bath.[1][2] 3. Slow, controlled addition: Add the sodium nitrite solution dropwise to the aniline solution to prevent localized heating. Similarly, add the diazonium salt solution slowly to the iodide solution.[2]
Formation of a Dark-Colored, Tarry, or Oily Product 1. Side reactions due to elevated temperatures: At temperatures above 5-10°C, diazonium salts can undergo side reactions, such as coupling with unreacted aniline or other aromatic species, to form colored azo compounds.[1][2] 2. Phenolic byproducts: The diazonium salt can react with water to form 4-nitro-2-(trifluoromethyl)phenol, especially if the reaction mixture is allowed to warm up prematurely.[1]1. Maintain rigorous temperature control (0-5°C): This is the most critical factor in preventing the formation of colored impurities.[1][2] 2. Use of excess acid: Ensure a sufficiently acidic environment to stabilize the diazonium salt and minimize the formation of phenolic byproducts. 3. Purification: Wash the crude product with cold ethanol or a mixture of ethanol and water to remove many of the colored impurities.[2] Recrystallization from a suitable solvent system can further purify the product.
Product is Difficult to Isolate/Purify 1. Presence of multiple byproducts: A complex mixture of products and byproducts can make isolation and purification challenging. 2. Inappropriate purification technique: The chosen method may not be effective for separating the desired product from the specific impurities present.1. Optimize reaction conditions: Focus on minimizing byproduct formation by adhering to strict temperature control and controlled addition rates. 2. Recrystallization: This is a common and effective method for purifying solid organic compounds.[3][4][5] Experiment with different solvent systems to find one that effectively separates the product from impurities. Common choices include ethanol, methanol, hexane, or mixtures thereof. 3. Column Chromatography: If recrystallization is ineffective, flash column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can be employed for more challenging separations.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method is a Sandmeyer-type reaction.[6] This involves two main steps:

  • Diazotization: 4-nitro-2-(trifluoromethyl)aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.

  • Iodination: The resulting diazonium salt solution is then added to a solution containing an iodide source, such as potassium iodide or sodium iodide, to replace the diazonium group with an iodine atom.

Q2: Why is temperature control so critical in this synthesis?

A2: Aryl diazonium salts are thermally unstable intermediates. If the temperature rises above 5-10°C, they can readily decompose, leading to a significant decrease in the yield of the desired product.[1][2] Furthermore, elevated temperatures promote side reactions, such as the formation of highly colored azo-coupled byproducts and phenolic impurities, which complicate the purification process.[1][2]

Q3: My final product is a brownish or yellowish solid. Is this normal, and how can I improve its purity?

A3: While the pure product is a pale yellow solid, a brownish or yellowish appearance often indicates the presence of impurities. These are typically residual starting materials, azo dyes, or phenolic byproducts. To improve purity, you can:

  • Wash the crude product: Washing the filtered solid with cold 95% ethanol can help remove some of the colored impurities.[2]

  • Recrystallization: This is a highly effective purification technique for solid compounds.[3][4][5] You will need to identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble at all temperatures.

Q4: What are some suitable solvents for the recrystallization of this compound?

A4: While specific solvent systems for this exact compound are not extensively reported in the provided search results, general principles of recrystallization for similar aromatic compounds suggest the following as starting points for solvent screening:

  • Alcohols such as ethanol or methanol.

  • Hydrocarbons like hexane or heptane.

  • Mixtures of a soluble solvent and an anti-solvent (e.g., ethanol/water, hexane/ethyl acetate).[7]

Q5: How does the trifluoromethyl group affect the reaction?

A5: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This has two main effects on the synthesis:

  • Decreased basicity of the starting aniline: The electron-withdrawing nature of the CF3 group makes the amino group of 4-nitro-2-(trifluoromethyl)aniline less basic. This can affect the rate and conditions required for the initial diazotization step.

  • Increased stability of the diazonium salt: Electron-withdrawing groups can, in some cases, stabilize the diazonium salt intermediate, potentially making it slightly less prone to decomposition compared to an unsubstituted analogue. However, strict temperature control is still paramount.

III. Experimental Protocols

While a specific, detailed protocol for this compound with quantitative data was not found in the search results, the following general procedure for the synthesis of a closely related compound, 1-iodo-4-nitrobenzene, can be adapted. Note: This protocol should be considered a starting point and may require optimization for the trifluoromethylated analogue.

General Protocol for Sandmeyer-type Iodination

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 4-nitro-2-(trifluoromethyl)aniline in a mixture of concentrated sulfuric acid and water.

    • Cool the solution to 0-5°C with vigorous stirring.

    • Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5°C.

    • Continue stirring the mixture at 0-5°C for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in water and cool it to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with constant stirring. Effervescence (release of nitrogen gas) should be observed.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for a period, and then allow it to slowly warm to room temperature.

  • Work-up and Purification:

    • The crude product will likely precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • To remove impurities, wash the crude solid with a small amount of cold 95% ethanol.[2]

    • Further purify the product by recrystallization from a suitable solvent.[3][4][5]

IV. Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up and Purification A Dissolve 4-nitro-2-(trifluoromethyl)aniline in H2SO4/H2O B Cool to 0-5°C A->B D Slowly add NaNO2 solution to aniline solution B->D C Prepare cold NaNO2 solution C->D E Stir at 0-5°C for 15-30 min D->E G Slowly add diazonium salt solution to KI solution E->G F Prepare cold KI solution F->G H Stir and warm to room temperature I Vacuum filter crude product H->I J Wash with cold water I->J K Wash with cold 95% ethanol J->K L Recrystallize from suitable solvent K->L M Dry pure product L->M

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic Start Low Yield or Impure Product Q1 Was the reaction temperature strictly maintained at 0-5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the NaNO2 solution added slowly and dropwise? A1_Yes->Q2 Fix1 Decomposition of diazonium salt and side reactions are likely. Improve temperature control. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the starting aniline fully dissolved? A2_Yes->Q3 Fix2 Localized heating may have occurred. Ensure slow, controlled addition. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Purify Consider purification issues. Optimize washing and recrystallization. A3_Yes->Purify Fix3 Incomplete diazotization. Ensure complete dissolution in acid. A3_No->Fix3

References

Technical Support Center: Purification of Crude 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomers, or compounds where the iodide or nitro group is in a different position), and residual solvents from the reaction work-up. The presence of these impurities can sometimes result in the crude product appearing as a dark oil or a sticky solid.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most common and effective purification methods for crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar, fluorinated molecules like this, solvents such as ethanol, methanol, or a mixed solvent system like dichloromethane/hexane or ethyl acetate/hexane are often good starting points.

Q4: My purified product is a brownish color. Is this normal?

A4: While the pure compound is typically a yellow crystalline solid, a brownish tint can sometimes remain due to trace impurities. If the melting point is sharp and within the expected range, and analytical data (like NMR) confirms purity, a slight coloration may be acceptable for some applications. If a higher purity is required, a second purification step or treatment with activated charcoal during recrystallization may be necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is insoluble in the chosen solvent.Use a lower-boiling point solvent or a solvent mixture. Ensure the compound is fully dissolved at the solvent's boiling point before cooling.
No Crystal Formation The solution is not saturated. The cooling process is too rapid.Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution to a lower temperature (e.g., in a freezer) to maximize crystal precipitation.
Colored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation The solvent system (eluent) is not optimal. The column was not packed properly.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (Rf values between 0.2 and 0.5). Ensure the silica gel is packed uniformly without air bubbles.
Compound Stuck on Column The compound is too polar for the chosen eluent. The compound is unstable on silica gel.Gradually increase the polarity of the eluent. If the compound is still retained, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Cracked Column Bed The silica gel ran dry.Always keep the silica gel covered with solvent. If the column cracks, the separation will be compromised, and it is best to start over.
Streaking on TLC/Broad Bands on Column The sample was overloaded. The sample is not fully soluble in the eluent.Use a larger column or reduce the amount of sample. Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column.

Data Presentation

The following table summarizes typical quantitative data that might be expected from the purification of crude this compound. Note: These are representative values and actual results may vary.

Purification Method Starting Purity (Crude) Final Purity Typical Yield Solvent/Eluent System
Recrystallization~85%>98%60-80%Ethanol
Column Chromatography~85%>99%70-90%Hexane:Ethyl Acetate (9:1)

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: In a fume hood, prepare a flash chromatography column with silica gel, using a hexane:ethyl acetate (9:1) mixture as the eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Elute the column with the hexane:ethyl acetate (9:1) mixture, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent Cool to crystallize ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorb on silica gel Elute with solvent gradient PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct TroubleshootingRecrystallization Start Crude Product Oily/Sticky Problem Recrystallization Issue Start->Problem Cause1 Oiling Out Problem->Cause1 Symptom Cause2 No Crystals Problem->Cause2 Symptom Cause3 Low Yield Problem->Cause3 Symptom Solution1 Change Solvent/ Use Seed Crystal Cause1->Solution1 Solution Solution2 Concentrate/ Cool Slowly Cause2->Solution2 Solution Solution3 Minimize Solvent/ Cool Further Cause3->Solution3 Solution

common side products in the synthesis of 2-Iodo-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-5-nitrobenzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-Iodo-5-nitrobenzotrifluoride?

The most prevalent synthetic route to 2-Iodo-5-nitrobenzotrifluoride is via a Sandmeyer-type reaction, starting from 2-Amino-5-nitrobenzotrifluoride. This process involves two key steps:

  • Diazotization: The primary amino group of 2-Amino-5-nitrobenzotrifluoride is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like sulfuric acid or hydrochloric acid at low temperatures (0-5 °C).

  • Iodination: The resulting diazonium salt is then treated with a source of iodide, most commonly potassium iodide, to replace the diazonium group with an iodine atom.

Q2: What are the common side products observed in this synthesis?

Several side products can form during the synthesis of 2-Iodo-5-nitrobenzotrifluoride, leading to reduced yield and purification challenges. These include:

  • 2-Hydroxy-5-nitrobenzotrifluoride (Phenolic byproduct): This is a very common side product in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[1][2]

  • Biaryl compounds: The radical nature of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming biaryl impurities.[2]

  • Azo compounds: Incomplete reaction or side reactions of the diazonium salt can result in the formation of colored azo compounds, which can be difficult to remove.

  • Unreacted 2-Amino-5-nitrobenzotrifluoride: Incomplete diazotization will result in the starting material being carried through the reaction.

  • Products of premature diazonium salt decomposition: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to a mixture of tar-like, polymeric materials.[1]

Q3: Why is strict temperature control so critical during the diazotization step?

Aqueous diazonium salts are notoriously unstable at elevated temperatures. Maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent the premature decomposition of the diazonium salt.[1] Decomposition can lead to a significant decrease in the yield of the desired product and an increase in the formation of phenolic byproducts and other undesirable impurities.

Q4: How can I monitor the completion of the diazotization reaction?

A simple and effective way to monitor the completion of the diazotization is to use starch-iodide paper. The test relies on detecting the presence of excess nitrous acid, which is used to consume the starting amine. A positive test, indicated by the immediate appearance of a blue-black color on the paper, signifies that all the 2-Amino-5-nitrobenzotrifluoride has been converted to the diazonium salt.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 2-Iodo-5-nitrobenzotrifluoride and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of 2-Iodo-5-nitrobenzotrifluoride Incomplete diazotization of the starting material, 2-Amino-5-nitrobenzotrifluoride.Ensure the complete dissolution or fine suspension of the starting amine in the acidic medium before adding sodium nitrite. Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete consumption of the amine.
Premature decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5 °C during the diazotization and subsequent handling of the diazonium salt solution. Add the sodium nitrite solution slowly to control the exotherm.
Sub-optimal addition of the iodide source.Add the potassium iodide solution slowly and with vigorous stirring to the cold diazonium salt solution. This helps to control the decomposition of the diazonium salt and promote the desired iodination reaction.
Formation of a significant amount of the phenolic byproduct (2-Hydroxy-5-nitrobenzotrifluoride) The diazonium salt is reacting with water instead of the iodide.Ensure a sufficiently high concentration of the iodide source is present when the diazonium salt is introduced. Adding the diazonium salt solution to the potassium iodide solution (inverse addition) can sometimes be beneficial.
Presence of colored impurities (azo compounds) in the final product Incomplete reaction or side reactions of the diazonium salt.Ensure complete diazotization and efficient iodination. Purification by column chromatography or recrystallization may be necessary to remove these colored impurities.
Formation of tar-like or polymeric materials Uncontrolled decomposition of the diazonium salt due to elevated temperatures or localized "hot spots."Improve stirring efficiency to ensure uniform temperature distribution. Ensure the reaction is adequately cooled throughout the addition of reagents.

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-Iodo-5-nitrobenzotrifluoride via a Sandmeyer-type reaction is provided below.

Materials:

  • 2-Amino-5-nitrobenzotrifluoride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, carefully add 2-Amino-5-nitrobenzotrifluoride to concentrated sulfuric acid, pre-cooled to 0-5 °C in an ice-salt bath. Maintain the temperature below 10 °C during the addition.

    • Stir the mixture at 0-5 °C until a fine, uniform suspension is obtained.

    • In a separate beaker, dissolve sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the suspension of the amine sulfate, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C.

    • Confirm the completion of diazotization using starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid.

  • Iodination:

    • In a separate, larger flask, dissolve potassium iodide in water and cool the solution to 0-5 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane or another suitable organic solvent.

    • Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude 2-Iodo-5-nitrobenzotrifluoride can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 2-Iodo-5-nitrobenzotrifluoride IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? IncompleteDiazotization->Decomposition No CheckStarchIodide Action: Check for excess nitrous acid with starch-iodide paper. IncompleteDiazotization->CheckStarchIodide Yes ImproveAmineDispersion Action: Ensure fine suspension of amine in acid. IncompleteDiazotization->ImproveAmineDispersion Yes IodinationIssue Inefficient Iodination? Decomposition->IodinationIssue No ControlTemp Action: Maintain temperature strictly at 0-5 °C during diazotization. Decomposition->ControlTemp Yes SlowAddition Action: Slow, dropwise addition of NaNO2 and KI solutions. IodinationIssue->SlowAddition Yes Side_Product_Formation cluster_reactants Reactants & Intermediates cluster_products Products & Side Products Amine 2-Amino-5-nitrobenzotrifluoride Diazonium Diazonium Salt Amine->Diazonium Diazotization MainProduct 2-Iodo-5-nitrobenzotrifluoride Diazonium->MainProduct Iodination Phenol 2-Hydroxy-5-nitrobenzotrifluoride Diazonium->Phenol Hydrolysis Biaryl Biaryl Impurity Diazonium->Biaryl Radical Coupling Azo Azo Compound Diazonium->Azo Side Reaction Iodide Potassium Iodide Iodide->MainProduct Water Water Water->Phenol

References

troubleshooting failed Suzuki coupling with 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 1-Iodo-4-nitro-2-(trifluoromethyl)benzene .

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiment.

Question 1: My Suzuki coupling reaction with this compound shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion with an electron-deficient aryl iodide like this compound can be surprising, as oxidative addition is generally expected to be facile. The issue likely lies elsewhere in the catalytic cycle. Here’s a systematic troubleshooting approach:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

    • Solution 1: Catalyst Choice & Ligand: While standard catalysts like Pd(PPh₃)₄ can work, electron-rich and bulky phosphine ligands are often more effective for challenging substrates. Consider screening catalysts such as Pd(dppf)Cl₂ or using advanced Buchwald-type ligands like XPhos or SPhos with a palladium source like Pd₂(dba)₃.[1]

    • Solution 2: Catalyst Quality: Ensure your catalyst is not degraded. Use a fresh batch or one that has been properly stored under an inert atmosphere. A change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]

  • Base Selection and Solubility: The base is crucial for the transmetalation step.

    • Solution 1: Base Strength: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄, which are often more effective.[1]

    • Solution 2: Aqueous Conditions: The presence of water is often critical for the efficacy of inorganic bases like carbonates and phosphates. Ensure your solvent system includes water (e.g., dioxane/water mixture).[2]

  • Solvent Issues: The solvent system is critical for solubility and reaction kinetics.

    • Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent. If you suspect solubility issues with your starting materials or intermediates, a solvent screen is recommended. A 2:1 mixture of 1,4-dioxane and water is often a good starting point.[2]

  • Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using a high-boiling solvent like dioxane or DMF. Microwave irradiation can also be a powerful tool to accelerate the reaction.

Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of my this compound. How can I minimize these?

Answer:

The formation of byproducts indicates competing reaction pathways. Here’s how to address the most common ones:

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution 1: Thorough Degassing: It is crucial to thoroughly degas your reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]

    • Solution 2: Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling over homocoupling.[1]

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen, and it can be a significant side reaction with electron-deficient aryl halides.

    • Solution 1: Ligand Choice: Switching to a more sterically hindered ligand can sometimes suppress dehalogenation by disfavoring the competing reductive pathway.

    • Solution 2: Base Selection: The choice of base can influence the rate of dehalogenation. A weaker base or a different class of base (e.g., an inorganic base instead of an organic amine base) may reduce this side reaction.

    • Solution 3: Solvent Purity: Ensure the use of high-purity, anhydrous solvents if running an anhydrous reaction. If using an alcohol as a solvent, it can sometimes act as a hydride source, so consider switching to an aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered an "activated" or "deactivated" substrate for Suzuki coupling?

A1: It is considered a highly activated substrate. The strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups make the aromatic ring electron-deficient. This facilitates the oxidative addition step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.

Q2: Do I need to protect any functional groups on this compound before attempting the Suzuki coupling?

A2: No, the functional groups on this molecule (nitro and trifluoromethyl) are generally stable under typical Suzuki coupling conditions and do not require protection.

Q3: My boronic acid is not very stable. What can I do?

A3: The stability of boronic acids can be a concern, as they can undergo protodeboronation.

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like KF or K₂CO₃.

  • Anhydrous Conditions: Switching to anhydrous conditions can significantly reduce protodeboronation as water is the proton source for this side reaction.

  • Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

Q4: Can I use a different halide, like the bromo or chloro analogue of this substrate?

A4: Yes, but the reactivity will decrease in the order I > Br > Cl. While the iodo- derivative is the most reactive, the bromo-analogue should also be a viable substrate, though it may require more forcing conditions (higher temperature, more active catalyst). The chloro-analogue would be the most challenging to couple and would likely require a specialized catalyst system designed for aryl chloride activation.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of electron-deficient aryl iodides, which can be used as a starting point for optimizing the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Representative Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O801270-85General
Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane/H₂O100885-95[3]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O1106>90[4]
Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (600)Acetonitrile/H₂O372880-90[5]

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2-3 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Synthesis using Pd(PPh₃)₄

This protocol is suitable for rapid reaction optimization and synthesis.

  • Reaction Setup: To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent mixture, for example, 1,4-dioxane/water (4:1).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-40 minutes) with stirring.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Reaction Failed: Low or No Conversion catalyst Check Catalyst start->catalyst Is catalyst active? base Check Base catalyst->base Yes catalyst_sol Use fresh catalyst Screen ligands (e.g., XPhos) catalyst->catalyst_sol conditions Check Conditions base->conditions Yes base_sol Use stronger base (Cs2CO3, K3PO4) Ensure aqueous conditions base->base_sol side_products Side Products Observed? conditions->side_products Yes conditions_sol Increase temperature Screen solvents Ensure proper degassing conditions->conditions_sol homocoupling Homocoupling side_products->homocoupling Yes dehalogenation Dehalogenation side_products->dehalogenation Yes optimize Optimize Further side_products->optimize No homocoupling_sol Thoroughly degas Adjust stoichiometry homocoupling->homocoupling_sol dehalogenation_sol Change ligand Use milder base dehalogenation->dehalogenation_sol

Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdOH Ar-Pd(II)-OH(L2) ArPdI->ArPdOH Anion Exchange (Base, H2O) ArPdArB Ar-Pd(II)-Ar'(L2) ArPdOH->ArPdArB Transmetalation (Ar'-B(OH)2) ArPdArB->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') ArPdArB->Product ArylIodide This compound ArylIodide->ArPdI BoronicAcid Ar'-B(OH)2 BoronicAcid->ArPdOH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions with the highly electron-deficient substrate, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

While the electron-deficient nature of this aryl iodide, due to the nitro and trifluoromethyl groups, generally facilitates the oxidative addition step in the catalytic cycle, challenges can still arise.[1][2] The strong electron-withdrawing groups can influence the stability of the catalyst and increase the likelihood of side reactions.[3] Careful optimization of the catalyst, ligands, base, and solvent is crucial for a successful transformation.

Q2: What are the most common side reactions to expect with this substrate?

Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur, often promoted by the presence of oxygen.[2]

  • Hydrodehalogenation: Replacement of the iodo group with a hydrogen atom can be a significant side reaction, particularly with electron-deficient aryl halides.

  • Catalyst Decomposition: Formation of palladium black, an inactive form of the catalyst, can be observed, especially at elevated temperatures.[1]

Q3: Which type of palladium catalyst is a good starting point for this substrate?

For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. In Heck reactions, Pd(OAc)₂ is frequently used, often in combination with a phosphine ligand. For Sonogashira couplings, a combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is typical.[4] The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often being beneficial for challenging substrates.

Q4: How critical is the choice of base for these reactions?

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for the deprotonation of the alkyne in the Sonogashira reaction. The choice of base can significantly impact the reaction's efficiency and yield.[5] A screening of different bases is often necessary for optimization.

Q5: Is it necessary to perform these reactions under an inert atmosphere?

Yes, it is highly recommended to perform these cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen). Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation and promote side reactions like homocoupling.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Conversion of Starting Material

Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere. Consider screening different pre-catalysts and ligands. Buchwald ligands can be effective for electron-rich substrates which may be challenging in some contexts.[1]
Ineffective Base The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is soluble in the reaction medium; for inorganic bases, the addition of water as a co-solvent is often necessary.[1]
Inappropriate Solvent The solvent impacts the solubility of reagents and catalyst stability. Common solvents include toluene, dioxane, and DMF. A 4:1 mixture of THF/H₂O is also a good starting point.[1]
Low Reaction Temperature While aryl iodides are generally reactive, insufficient temperature can lead to poor conversion. Gradually increase the temperature, but be mindful of potential catalyst decomposition at very high temperatures.[6]

Issue: Significant Formation of Homocoupled Byproduct

Possible Cause Recommended Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[2]
Suboptimal Palladium Source If using a Pd(II) source, its reduction to Pd(0) might be inefficient, leading to side reactions. Consider using a Pd(0) catalyst directly.
Incorrect Stoichiometry Using a slight excess of the boronic acid (1.1-1.5 equivalents) can favor the cross-coupling pathway over homocoupling.
Mizoroki-Heck Reaction

Issue: Formation of Palladium Black and Low Yield

Possible Cause Recommended Solution
Catalyst Decomposition High temperatures can lead to the formation of inactive palladium black.[1] Consider lowering the reaction temperature or using a more stable catalyst/ligand system.
Incorrect Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst. For electron-deficient substrates, bulky, electron-donating phosphine ligands can be beneficial. Xantphos has been shown to be effective in some Heck-type reactions.[7]
Inappropriate Base The base is required to neutralize the HX formed during the reaction. Triethylamine (TEA) is a common choice, but screening other bases like K₂CO₃ or NaOAc may be necessary.[8]
Solvent Effects Polar aprotic solvents like DMF can significantly improve reaction rates and yields.[8]
Sonogashira Coupling

Issue: Low Yield of the Desired Cross-Coupled Product

Possible Cause Recommended Solution
Inefficient Catalyst System Ensure the activity of both the palladium catalyst and the copper(I) co-catalyst. Common systems include Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI.[4]
Weak Base An amine base like triethylamine or diisopropylethylamine is typically used to deprotonate the terminal alkyne. A stronger base may be required for less reactive alkynes.[9]
Reaction Conditions Not Optimized While many Sonogashira reactions proceed at room temperature, gentle heating may be necessary for challenging substrates.[4]

Issue: Predominant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Possible Cause Recommended Solution
Presence of Oxygen Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining an inert atmosphere.
Excess Copper Catalyst High concentrations of the copper co-catalyst can promote homocoupling. Reduce the amount of CuI used or consider a copper-free Sonogashira protocol.[10]

Data Presentation: Starting Conditions for Optimization

The following tables provide suggested starting conditions for the cross-coupling of this compound. These are based on successful reactions with structurally similar electron-deficient aryl iodides and should be considered as a starting point for further optimization.

Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Catalyst choice is crucial and may require screening.
Base K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv)Base selection can significantly impact yield.[11]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂ODegassed solvents are essential.
Temperature 80-110 °CMonitor for catalyst decomposition at higher temperatures.
Reaction Time 12-24 hMonitor progress by TLC or LC-MS.

Table 2: Suggested Starting Conditions for Mizoroki-Heck Reaction

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)
Alkene Alkene (1.2-1.5 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%)Often used with a phosphine ligand (e.g., PPh₃, 4-10 mol%).
Base Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv)The choice of base can influence the reaction outcome.[12]
Solvent DMF or NMPPolar aprotic solvents are generally preferred.[8]
Temperature 100-140 °CHigher temperatures may be required but can also lead to catalyst decomposition.
Reaction Time 4-24 hReaction progress should be monitored.

Table 3: Suggested Starting Conditions for Sonogashira Coupling

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)
Alkyne Terminal Alkyne (1.1-1.2 equiv)
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Other Pd(0) or Pd(II) sources can also be used.[13]
Cu Co-catalyst CuI (2-5 mol%)Copper-free protocols exist and may reduce homocoupling.[10]
Base Et₃N or DIPEAThe base often serves as the solvent or co-solvent.[9]
Solvent THF or DMFAnhydrous and degassed solvents are crucial.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.[4]
Reaction Time 2-12 hMonitor by TLC or GC-MS.

Experimental Protocols

The following are general protocols that can be adapted for the cross-coupling reactions of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 4:1 dioxane/water) via syringe.

  • Purge the solution with the inert gas for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Mizoroki-Heck Reaction
  • In a dry Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and any solid ligand.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF), followed by the base (e.g., triethylamine, 2.0 equiv) and the alkene (1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture for the required time, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by flash chromatography.[8]

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide co-catalyst (3 mol%).

  • Add the degassed solvent (e.g., THF), followed by this compound (1.0 equiv), the terminal alkyne (1.1 equiv), and the amine base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.[14]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup Reagents Select & Weigh Reagents (Aryl Halide, Coupling Partner, Base) Solvent Prepare Anhydrous, Degassed Solvent Assembly Assemble Glassware (Schlenk Flask) Solvent->Assembly Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Assembly->Inert Addition Add Reagents & Solvent Inert->Addition Catalyst Add Catalyst/Ligand Under Inert Gas Flow Addition->Catalyst Heating Heat to Desired Temperature with Stirring Catalyst->Heating Monitor Monitor Reaction (TLC, LC-MS, GC-MS) Heating->Monitor Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Product Purify->Product Final Product Troubleshooting_Flowchart decision decision solution solution start Low Yield or No Reaction check_reagents Check Reagent Quality (Fresh Catalyst, Pure Solvents, etc.) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions side_products Significant Side Products? check_conditions->side_products homocoupling Homocoupling Observed? side_products->homocoupling Yes optimize_catalyst Screen Catalysts & Ligands side_products->optimize_catalyst No dehalogenation Dehalogenation Observed? homocoupling->dehalogenation No improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes dehalogenation->optimize_catalyst No change_base_solvent Change Base/Solvent System dehalogenation->change_base_solvent Yes optimize_base Screen Bases & Solvents optimize_catalyst->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_temp->solution Optimized Conditions Found adjust_stoichiometry Adjust Stoichiometry improve_degassing->adjust_stoichiometry adjust_stoichiometry->solution change_base_solvent->solution

References

handling and storage guidelines for 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling, storage, and use of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS No. 400-75-9). It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimentation.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₇H₃F₃INO₂[1]
Molecular Weight 317.00 g/mol [1]
CAS Number 400-75-9[1]
Appearance Not explicitly stated, but related compounds are yellow or brownish crystalline solids.
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and dichloromethane.[2]

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]

  • Ingestion: Do not eat, drink, or smoke when handling this compound. Harmful if swallowed.[1]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Containers: Keep containers tightly sealed to prevent contamination and degradation.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound, particularly in common applications like Suzuki-Miyaura cross-coupling reactions.

Troubleshooting_Suzuki_Coupling cluster_start Problem cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low or No Product Yield in Suzuki Coupling reagents Reagents & Solvents Quality start->reagents Degraded? conditions Reaction Conditions start->conditions Suboptimal? catalyst Catalyst Activity start->catalyst Inactive? reagent_sol Use fresh, anhydrous solvents. Check purity of boronic acid/ester. reagents->reagent_sol condition_sol Optimize temperature. Ensure inert atmosphere (N2 or Ar). Check base strength and solubility. conditions->condition_sol catalyst_sol Use fresh catalyst. Screen different palladium catalysts and ligands. catalyst->catalyst_sol success Successful Reaction reagent_sol->success condition_sol->success catalyst_sol->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding to completion. What are some common causes?

A1: Several factors can contribute to incomplete reactions:

  • Reagent Quality: Ensure that your solvents are anhydrous and that all reagents, including the boronic acid or ester partner in a coupling reaction, are pure.

  • Inert Atmosphere: For many cross-coupling reactions, maintaining a strict inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation.

  • Catalyst Activity: The palladium catalyst may be old or may have been exposed to air, reducing its activity. Using a fresh batch or a different type of catalyst/ligand combination can be beneficial.

  • Base Selection: The choice and quality of the base are crucial. Ensure the base is sufficiently strong and has adequate solubility in the reaction mixture.

Q2: I am observing the formation of side products in my reaction. What could be the reason?

A2: Side product formation can often be attributed to:

  • Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid partner can occur. This can sometimes be minimized by adjusting the reaction temperature or the rate of addition of reagents.

  • Dehalogenation: Reduction of the C-I bond can occur, leading to the formation of 4-nitro-2-(trifluoromethyl)benzene. This may be promoted by certain reaction conditions or impurities.

  • Reaction with Solvent: At elevated temperatures, some solvents may react with the starting materials or intermediates.

Q3: Is this compound stable under my reaction conditions?

A3: This compound is generally stable.[1] However, like many nitroaromatic compounds, it can be sensitive to strong reducing agents. The trifluoromethyl group and the nitro group are electron-withdrawing, which can influence the reactivity of the aromatic ring.[1] It is always advisable to perform a small-scale test reaction to check for stability under your specific conditions.

Q4: How can I effectively purify the product of a reaction involving this compound?

A4: Purification is typically achieved through standard laboratory techniques:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from starting materials and byproducts. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Experimental Protocol: Example of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using an aryl iodide like this compound. Note: This is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_end Final Product prep Combine Reactants and Base in Schlenk Flask inert Evacuate and Backfill with Inert Gas prep->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst heat Heat and Stir catalyst->heat workup Cool, Dilute, and Wash heat->workup purify Dry, Concentrate, and Purify workup->purify product Pure Coupled Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

1-Iodo-4-nitro-2-(trifluoromethyl)benzene material safety data sheet (MSDS) questions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS No. 400-75-9).

Properties of this compound

PropertyValue
CAS Number 400-75-9
Molecular Formula C₇H₃F₃INO₂
Molecular Weight 317.00 g/mol
Synonyms 4-Iodo-3-trifluoromethylnitrobenzene

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin and serious eye irritation.[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this chemical?

A2: Always wear appropriate protective gloves, clothing, and eye/face protection.[3][4] A NIOSH-approved respirator should be used if inhalation of dust or vapors is possible.[3]

Q3: How should I store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][5]

Q4: What should I do in case of accidental exposure?

A4:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[4][6]

  • Skin Contact: Wash the affected area with plenty of soap and water and seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present, and get immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Q5: What are the appropriate extinguishing media for a fire involving this compound?

A5: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[6] Thermal decomposition can generate toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen iodide.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Color Change or Degradation Exposure to light, heat, or incompatible materials.Store the compound in a tightly sealed, opaque container in a cool, dry place. Ensure it is not stored near strong oxidizing agents or bases.[4]
Difficulty in Dissolving the Compound Use of an inappropriate solvent.Information on solubility is limited in the provided search results. It is recommended to perform small-scale solubility tests with a range of common organic solvents to determine the most suitable one for your application.
Skin or Eye Irritation During Handling Inadequate personal protective equipment (PPE) or accidental contact.Always use the recommended PPE, including gloves, safety goggles, and a lab coat.[3][4] In case of contact, follow the first-aid measures outlined in the FAQs.[6]
Accidental Spill Improper handling or container failure.Evacuate the area and ensure adequate ventilation.[7] Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a suitable container for disposal.[3][5]

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are not available within Material Safety Data Sheets. This information is typically found in peer-reviewed scientific literature or specific synthesis and application notes.

Visual Workflow: Chemical Spill Response

Spill_Response cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Supervisor and Nearby Personnel Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Material Ventilate->Contain Collect Carefully Collect Contaminated Material Contain->Collect Package Place in a Labeled, Sealed Container Collect->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for handling a chemical spill.

References

preventing decomposition of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by three main factors:

  • Light: The presence of a nitro group makes the compound susceptible to photodecomposition.[1]

  • Heat: While possessing a relatively high boiling point of approximately 289°C, prolonged exposure to elevated temperatures, especially in the presence of catalysts and bases, can lead to thermal degradation.

  • Reaction Conditions: Certain reagents and conditions, particularly in cross-coupling reactions, can promote side reactions that lead to the decomposition of the starting material. These include strong bases, certain palladium catalysts, and the presence of oxygen.

Q2: What are the common decomposition pathways for this compound?

A2: The primary decomposition pathways for this compound include:

  • Dehalogenation (Hydrodehalogenation): This is a common side reaction in palladium-catalyzed cross-coupling reactions, where the iodine atom is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient aryl halides.[2]

  • Homocoupling: The formation of a biaryl product from two molecules of the starting material can occur, especially in the presence of oxygen and certain palladium catalysts.

  • Reduction of the Nitro Group: Under certain reductive conditions, the nitro group can be reduced to an amino group or other intermediates.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-iodine bond and other complex degradation pathways.[1]

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it is recommended to:

  • Store the compound in a cool, dry, and dark place.[1]

  • Keep the container tightly sealed to prevent exposure to moisture and air.

  • For long-term storage, consider refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section provides troubleshooting for common issues observed during reactions involving this compound.

Issue 1: Low or No Conversion of Starting Material in Cross-Coupling Reactions (e.g., Suzuki, Heck)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition. Consider screening different palladium catalysts and ligands. For electron-deficient substrates, electron-rich and bulky phosphine ligands can be effective.[3]
Inappropriate Base The choice of base is critical. If using a common base like sodium or potassium carbonate, consider switching to a stronger or more soluble base such as cesium carbonate or potassium phosphate. The presence of a small amount of water can be crucial for the activity of some bases.[3]
Solvent Issues Ensure the use of high-purity, anhydrous, and degassed solvents. Common solvents for cross-coupling reactions include dioxane, DMF, and toluene.[3]
Low Reaction Temperature If the reaction is sluggish, consider increasing the temperature, provided the solvent is thermally stable. Microwave irradiation can also be a useful technique to accelerate the reaction.[3]
Issue 2: Significant Formation of Byproducts (Decomposition)

Possible Causes & Solutions

Byproduct Observed Possible Cause Recommended Solutions
Dehalogenated Product The solvent may be acting as a hydride source. The choice of base can also influence the rate of dehalogenation.Use high-purity, anhydrous, and aprotic solvents. Consider using a weaker or different type of base (e.g., inorganic vs. organic amine base).[2]
Homocoupling Product Presence of oxygen in the reaction mixture. Certain palladium catalysts can promote homocoupling.Thoroughly degas the reaction mixture before adding the catalyst using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
Unidentified Impurities The starting material may contain impurities from its synthesis.Purify the starting material before use. A common method is recrystallization from ethanol.[4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Decomposition in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction with this compound, aiming to minimize decomposition.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dried reaction flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent to the flask.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Poor Reaction Outcome

G Troubleshooting Workflow start Poor Reaction Outcome (Low Yield or Byproducts) check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Inactive Catalyst purify_sm Purify Starting Material check_reagents->purify_sm Impure SM optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp degas Ensure Thorough Degassing check_conditions->degas Oxygen Present end Improved Reaction Outcome optimize_catalyst->end optimize_base->end optimize_solvent->end optimize_temp->end purify_sm->end degas->end G Decomposition Pathways start This compound dehalogenation Dehalogenation (Hydrodehalogenation) start->dehalogenation Pd-cat, H-source homocoupling Homocoupling start->homocoupling Pd-cat, O2 nitro_reduction Nitro Group Reduction start->nitro_reduction Reductant photodecomposition Photodecomposition start->photodecomposition UV light

References

Technical Support Center: Catalyst Selection for Reactions of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalytic reactions involving 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and experimental guidance for efficient cross-coupling reactions with this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

This substrate presents a unique combination of electronic and steric challenges. The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) makes the aryl iodide highly electron-deficient. While this generally facilitates the oxidative addition step in many palladium-catalyzed cycles, the ortho-substituted trifluoromethyl group introduces significant steric hindrance around the reactive C-I bond, which can impede catalyst coordination and subsequent steps.

Q2: Which class of ligands is generally recommended for this type of electron-deficient and sterically hindered aryl iodide?

For sterically demanding and electron-deficient substrates, bulky and electron-rich ligands are typically required.[1] These ligands help to stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination step of the catalytic cycle.[2] Recommended ligand classes include:

  • Bulky Biaryl Phosphines: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are excellent starting points.[1][3] They are known to be highly effective for coupling sterically hindered aryl halides.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective in stabilizing the catalytic species, particularly for challenging couplings.[4]

Q3: My Suzuki-Miyaura reaction is sluggish or fails completely. What is a likely cause?

While aryl iodides are typically very reactive in Suzuki couplings, poor reactivity can occur even with these substrates, especially at lower temperatures with traditional catalysts like those based on triphenylphosphine (PPh₃).[5] Inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], can be a major issue.[5] For a substrate like this compound, steric hindrance can further exacerbate this problem. Switching to a bulkier, more electron-rich ligand like SPhos or XPhos is highly recommended.

Q4: I am observing significant amounts of a hydrodehalogenation side product (where the iodine is replaced by hydrogen). How can I minimize this?

Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations and when using certain bases or solvents.[6] It can arise from β-hydride elimination from an intermediate palladium-amide complex or from reactions involving palladium-hydride species.[6] To minimize this:

  • Choice of Base: Use a non-coordinating, strong base. For Buchwald-Hartwig reactions, alkali metal alkoxides like NaOtBu or KOtBu are common, but for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures.

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky biaryl phosphine ligands is advisable.

  • Water Content: Ensure anhydrous conditions, as water can be a proton source for the hydrodehalogenation pathway.

Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they prevent the formation of alkyne homocoupling (Glaser coupling) side products.[7][8] These reactions typically require a palladium catalyst, a suitable ligand (often a bulky phosphine), and an amine base in an appropriate solvent.[7] For electron-deficient aryl iodides, these conditions are often very effective.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst The active Pd(0) species may not be forming or is being deactivated. Ensure proper inert atmosphere techniques (degassing solvent, using a glovebox or Schlenk line). Consider using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that activates reliably.
Poor Oxidative Addition While the electron-deficient nature of the substrate favors this step, steric hindrance from the ortho-CF₃ group can be an issue. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos) to increase electron density on the palladium center and facilitate the reaction.[1]
Inefficient Reductive Elimination The final step to form the product can be slow. The steric bulk of the ligand is critical here; bulkier ligands often accelerate reductive elimination.[2]
Incorrect Base The choice and strength of the base are crucial. The pKa of the base should be appropriate for the specific coupling reaction. For Suzuki reactions, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are often used. Screen different bases.
Solvent Issues The reaction mixture must be homogeneous for efficient catalysis. If reactants or intermediates are poorly soluble, try a different solvent or solvent mixture (e.g., Dioxane, Toluene, DMF, THF/H₂O mixtures for Suzuki).
Issue 2: Formation of Significant Side Products
Side Product Potential Cause & Solution
Hydrodehalogenation Product Cause: Competing reaction pathway where the aryl halide is reduced.[6] Solution: Ensure strictly anhydrous conditions. Screen different bases (e.g., switch from an alkoxide to a carbonate). The choice of ligand can also influence this; consider screening alternatives.
Homocoupling of Boronic Acid (Suzuki) Cause: Often occurs if the reaction is too slow or if oxygen is present, leading to oxidative coupling of the boronic acid. Solution: Thoroughly degas the reaction mixture. Ensure a sufficiently active catalyst system to promote the desired cross-coupling at a faster rate.
Homocoupling of Alkyne (Sonogashira) Cause: This is the classic Glaser coupling, promoted by the copper co-catalyst. Solution: Switch to a copper-free Sonogashira protocol.[8] If copper is necessary, minimize its loading and ensure the reaction is run under strictly anaerobic conditions.

Catalyst Selection and Recommended Starting Conditions

Due to the specific electronic and steric properties of this compound, catalyst systems proven for other electron-deficient and hindered aryl halides are the most logical starting points. The following tables summarize recommended conditions for common cross-coupling reactions.

Note: These are starting points and may require optimization for maximal yield.

Table 1: Suzuki-Miyaura Coupling Conditions

(Reaction of Ar-I with an Arylboronic Acid)

ComponentRecommendationRationale / Comments
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos Pd G3)Precatalysts offer more reliable activation. Pd(OAc)₂ is a common, cost-effective choice.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are highly effective for sterically hindered substrates.[1][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often a robust choice for challenging couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHFA protic co-solvent is often necessary to facilitate the transmetalation step.
Temperature 80 - 110 °CHigher temperatures are often needed to overcome steric barriers.
Table 2: Heck Reaction Conditions

(Reaction of Ar-I with an Alkene, e.g., an Acrylate)

ComponentRecommendationRationale / Comments
Pd Source Pd(OAc)₂The most common and effective catalyst for Heck reactions.[10]
Ligand PPh₃, P(o-tolyl)₃, or ligand-free (for activated iodides)For electron-deficient iodides, ligand-free conditions can sometimes work well.[11] If a ligand is needed, simple phosphines are a good start.
Base Et₃N, K₂CO₃, NaOAcAn organic amine base like triethylamine is very common.[10]
Solvent DMF, NMP, DMAcHigh-boiling polar aprotic solvents are typically used.
Temperature 100 - 140 °CHeck reactions generally require elevated temperatures.
Table 3: Sonogashira Coupling Conditions

(Reaction of Ar-I with a Terminal Alkyne)

ComponentRecommendationRationale / Comments
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Classical, reliable catalysts for this transformation.
Cu Co-catalyst CuI (optional)Required for the traditional Sonogashira cycle but can be omitted in "copper-free" variants to prevent alkyne homocoupling.[7][12]
Ligand PPh₃ (if not part of the Pd source)Often sufficient for reactive aryl iodides.
Base Et₃N, DIPEAAmine bases are crucial for both the palladium and copper cycles.[12]
Solvent THF, DMF, TolueneAnhydrous conditions are important.
Temperature Room Temp - 80 °CElectron-deficient aryl iodides are highly reactive and often couple at or near room temperature.[7]
Table 4: Buchwald-Hartwig Amination Conditions

(Reaction of Ar-I with a Primary or Secondary Amine)

ComponentRecommendationRationale / Comments
Pd Source Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald PrecatalystPrecatalysts are highly recommended for reliability and high activity.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for this transformation, especially with hindered substrates.[3]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃A strong, non-coordinating base is typically required.[3] Base strength should be matched to the amine's pKa.
Solvent Toluene, 1,4-Dioxane, t-BuOHAnhydrous, non-protic solvents are generally preferred.
Temperature 80 - 110 °CElevated temperatures are usually necessary to drive the reaction to completion.

Experimental Protocols (Recommended Starting Points)

Disclaimer: The following protocols are generalized for electron-deficient aryl iodides and should be considered starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Setup: To an oven-dried Schlenk tube, add the aryl iodide (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the reaction at the desired temperature (start at room temperature and heat if necessary).

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Workup: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the filtrate with saturated aq. NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualized Workflows

Catalyst Screening Workflow

Catalyst_Screening Start Define Reaction: 1-Iodo-4-nitro-2-(CF3)benzene + Coupling Partner Select_Catalyst Select Initial Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) Start->Select_Catalyst Select_Ligand Select Ligand Class: Bulky Biaryl Phosphine (e.g., XPhos, SPhos) Select_Catalyst->Select_Ligand Select_Base Select Base (e.g., K3PO4 for Suzuki, NaOtBu for Amination) Select_Ligand->Select_Base Select_Solvent Select Solvent (e.g., Dioxane, Toluene) Select_Base->Select_Solvent Run_Reaction Run Initial Reaction (e.g., 90 °C, 12h) Select_Solvent->Run_Reaction Analyze Analyze Results (TLC, LC-MS, NMR) Run_Reaction->Analyze Success Reaction Successful: Proceed to Optimization Analyze->Success >80% Yield Troubleshoot Low Conversion or Side Products Analyze->Troubleshoot <80% Yield Optimize_Ligand Screen Different Ligands (e.g., RuPhos, NHC) Troubleshoot->Optimize_Ligand Optimize_Base Screen Different Bases (e.g., K2CO3, Cs2CO3) Troubleshoot->Optimize_Base Optimize_Temp Vary Temperature (e.g., RT to 120 °C) Troubleshoot->Optimize_Temp Optimize_Ligand->Run_Reaction Optimize_Base->Run_Reaction Optimize_Temp->Run_Reaction

Caption: Logical workflow for initial catalyst and condition screening.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue Identified No_Reaction No Reaction / Trace Conversion Start->No_Reaction Low_Yield Low Yield / Stalled Reaction Start->Low_Yield Side_Products Major Side Products Start->Side_Products Check_Catalyst Check Catalyst Activity: 1. Use fresh catalyst/precatalyst. 2. Ensure inert atmosphere. No_Reaction->Check_Catalyst Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Identify_Side_Product Identify Side Product Side_Products->Identify_Side_Product Increase_Activity Increase Catalyst Activity: 1. Switch to more electron-rich/bulky ligand. 2. Increase temperature. Check_Catalyst->Increase_Activity Optimize_Conditions Optimize Conditions: 1. Screen different bases/solvents. 2. Increase reaction time/temperature. Check_Reagents->Optimize_Conditions Hydrodehalogenation Hydrodehalogenation? Identify_Side_Product->Hydrodehalogenation Homocoupling Homocoupling? Identify_Side_Product->Homocoupling Solve_Hydro Solution: 1. Use anhydrous solvent. 2. Screen non-protic bases. Hydrodehalogenation->Solve_Hydro Yes Solve_Homo Solution: 1. Rigorously degas. 2. Use copper-free Sonogashira. 3. Use more active catalyst system. Homocoupling->Solve_Homo Yes

Caption: Decision tree for troubleshooting common reaction failures.

References

managing impurities in 1-Iodo-4-nitro-2-(trifluoromethyl)benzene starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the starting material 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS No. 400-75-9).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic compound featuring an iodine atom, a nitro group, and a trifluoromethyl group on a benzene ring.[1] This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The iodine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro and trifluoromethyl groups influence the electronic properties and lipophilicity of the resulting molecules.[1]

Q2: What are the common impurities I should be aware of in this starting material?

A2: Impurities in this compound can originate from the synthetic route and subsequent storage. While specific impurity profiles can vary between batches and suppliers, potential impurities may include:

  • Isomeric Impurities: Positional isomers such as 2-Iodo-4-nitro-1-(trifluoromethyl)benzene or other isomers formed during the synthesis.

  • Starting Material Carryover: Residual unreacted starting materials, such as 4-nitro-2-(trifluoromethyl)aniline if a Sandmeyer-type reaction is employed.

  • Side-Reaction Byproducts: Phenolic impurities formed by the reaction of the diazonium intermediate with water, or colored azo-coupling byproducts if the diazonium salt reacts with itself or other aromatic species.[2][3][4]

  • De-iodinated Compound: 4-Nitro-1-(trifluoromethyl)benzene, which can arise from reductive de-iodination during the reaction workup or storage.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the structural integrity and the presence of isomeric impurities.

Q4: What are the recommended storage conditions for this material?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from light, as light-sensitive behavior has been noted for similar iodo-nitroaromatic compounds.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Subsequent Reactions (e.g., Suzuki Coupling)
Potential Cause Troubleshooting Step
Purity of Starting Material Assess the purity of the this compound lot using HPLC or GC-MS to check for the presence of significant impurities.
Presence of De-iodinated Impurity The presence of 4-Nitro-1-(trifluoromethyl)benzene will lead to lower yields as it is unreactive in the coupling reaction. Consider repurification of the starting material if this impurity is present at high levels.
Catalyst Inhibition Certain impurities may inhibit the catalyst. If the material has a noticeable color, it may indicate the presence of byproducts that can interfere with the reaction.
Reaction Conditions Re-evaluate the reaction conditions (temperature, solvent, base, catalyst loading) as they may need to be optimized for your specific substrate.
Issue 2: Unexpected Byproducts in Reaction Mixture
Potential Cause Troubleshooting Step
Isomeric Impurities in Starting Material Isomeric impurities in the starting material will lead to the formation of isomeric products. Use ¹H or ¹⁹F NMR to check for the presence of isomers in the starting material.
Side Reactions of the Nitro Group Under certain reductive coupling conditions, the nitro group can be reduced. Protect the nitro group if necessary or choose reaction conditions that are compatible with it.
Homocoupling of Boronic Acid/Ester In Suzuki reactions, homocoupling of the boronic acid partner can occur. Ensure anaerobic conditions and consider adjusting the base or solvent.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This is a general method and may require optimization.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Prepare a 1 mg/mL solution in acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurity Analysis

This is a general method and may require optimization.

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60°C (hold for 2 min), then ramp at 15°C/min to 280°C (hold for 5 min)
Injector Temperature 250 °C
Injection Mode Splitless
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp. 280 °C
Sample Preparation Prepare a 1 mg/mL solution in dichloromethane or ethyl acetate.

Visualizations

Potential Impurity Formation Pathway cluster_impurities Potential Impurities 4-Nitro-2-(trifluoromethyl)aniline 4-Nitro-2-(trifluoromethyl)aniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Nitro-2-(trifluoromethyl)aniline->Diazonium Salt Intermediate NaNO2, H+ This compound This compound Diazonium Salt Intermediate->this compound KI Phenolic Impurity Phenolic Impurity Diazonium Salt Intermediate->Phenolic Impurity H2O Azo Byproduct Azo Byproduct Diazonium Salt Intermediate->Azo Byproduct Self-coupling De-iodinated Compound De-iodinated Compound This compound->De-iodinated Compound Reduction Isomeric Starting Material Isomeric Starting Material Isomeric Starting Material->this compound Leads to isomeric product General Analytical Workflow Sample Sample Purity_Assessment Purity Assessment Sample->Purity_Assessment HPLC / GC-MS Structure_Confirmation Structure Confirmation Sample->Structure_Confirmation NMR / FTIR Impurity_Identification Impurity Identification Purity_Assessment->Impurity_Identification MS data Structure_Confirmation->Impurity_Identification Final_Report Final Report Impurity_Identification->Final_Report Troubleshooting Low Yield in Coupling Reactions Start Low Yield Observed Check_Purity Assess Purity of Starting Material (HPLC/GC-MS) Start->Check_Purity Repurify Purity < 98%? Check_Purity->Repurify Optimize_Conditions Re-optimize Reaction Conditions (Base, Temp, Solvent) Repurify->Optimize_Conditions No Failure Yield Still Low Repurify->Failure Yes (and still low yield after repurification) Success Improved Yield Optimize_Conditions->Success

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene and 1-Bromo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene and 1-Bromo-4-nitro-2-(trifluoromethyl)benzene in key organic reactions. The information presented is curated from experimental data to assist researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary

In the realm of cross-coupling and nucleophilic aromatic substitution reactions, the choice of an aryl halide can significantly impact reaction efficiency, yield, and conditions. This guide directly compares the performance of this compound and its bromo-analogue, 1-Bromo-4-nitro-2-(trifluoromethyl)benzene. Both substrates are highly activated towards nucleophilic attack due to the presence of a strong electron-withdrawing nitro group and a trifluoromethyl group. However, the nature of the halogen atom—iodine versus bromine—introduces distinct differences in their reactivity.

Generally, the iodo-substituted compound exhibits higher reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. In contrast, for nucleophilic aromatic substitution reactions, the reactivity trend can be more nuanced, with both electronic and steric factors playing a significant role.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physical properties and expected reactivity based on established chemical principles.

Table 1: Physical and Chemical Properties

PropertyThis compound1-Bromo-4-nitro-2-(trifluoromethyl)benzene
Molecular Formula C₇H₃F₃INO₂C₇H₃BrF₃NO₂
Molecular Weight 317.00 g/mol 270.01 g/mol
C-Halogen Bond Dissociation Energy ~213 kJ/mol~285 kJ/mol

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker carbon-iodine bond in this compound generally leads to faster reaction rates and allows for milder reaction conditions compared to its bromo counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of aryl iodides is a well-established trend in this reaction.

.[1]

Table 2: Illustrative Comparison for Suzuki-Miyaura Coupling

FeatureThis compound1-Bromo-4-nitro-2-(trifluoromethyl)benzene
Reaction Rate FasterSlower
Typical Reaction Temperature Room Temperature to moderate heating (e.g., 80 °C)Moderate to high heating (e.g., 100 °C or higher)
Catalyst Loading Can often be performed with lower catalyst loadingMay require higher catalyst loading for comparable yields
Yields Generally highCan be high, but may require more optimization
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step, making the iodo-substituted benzene derivative the more reactive partner.[2][3]

Table 3: Illustrative Comparison for Buchwald-Hartwig Amination

FeatureThis compound1-Bromo-4-nitro-2-(trifluoromethyl)benzene
Reaction Rate FasterSlower
Ligand Choice A wider range of phosphine ligands may be effectiveMay require more specialized, electron-rich, and bulky ligands
Base Strength Can sometimes be achieved with weaker basesOften requires strong bases like sodium tert-butoxide
Yields Generally highCan be high, but may be more sensitive to reaction conditions

Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution on these electron-deficient rings proceeds via an addition-elimination mechanism, forming a stable Meisenheimer complex intermediate.[4][5][6] The reactivity in SNAr reactions is influenced by two main factors: the electrophilicity of the carbon atom attached to the halogen and the ability of the halogen to act as a leaving group.

The trifluoromethyl and nitro groups strongly activate the aromatic ring for nucleophilic attack. While fluorine is the most activating halogen due to its high electronegativity, the leaving group ability follows the trend I > Br > Cl > F. For ortho-substituted nitroaromatics, steric factors can also play a role, potentially increasing the ground state energy and thus accelerating the reaction.[7]

Table 4: Theoretical Comparison for Nucleophilic Aromatic Substitution

FeatureThis compound1-Bromo-4-nitro-2-(trifluoromethyl)benzene
Leaving Group Ability ExcellentGood
Electrophilicity of C-Halogen Carbon Slightly less electrophilic than C-BrSlightly more electrophilic than C-I
Steric Hindrance Higher, potentially leading to rate accelerationLower
Overall Reactivity Expected to be highly reactive, potentially faster due to better leaving group ability and steric factors.Highly reactive, but may be slightly slower than the iodo-analogue.

Experimental Protocols

Detailed experimental protocols for analogous reactions are provided below to serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv), a phosphine ligand (e.g., XPhos or RuPhos; 0.02-0.10 equiv), and a base (e.g., NaOtBu or K₃PO₄; 1.5-2.5 equiv) are combined in an anhydrous solvent such as toluene or dioxane. The mixture is degassed and heated, typically between 80 and 110 °C, until completion. The reaction is then cooled, quenched, and the product is extracted and purified.[3]

General Protocol for Nucleophilic Aromatic Substitution

The aryl halide (1.0 equiv) is dissolved in a suitable polar aprotic solvent like DMF or DMSO. The nucleophile (e.g., a primary or secondary amine, 1.1-2.0 equiv) and a base (e.g., K₂CO₃ or Et₃N, if necessary) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity, until the starting material is consumed. The product is then isolated by an appropriate workup procedure, which may include aqueous extraction and purification by chromatography or recrystallization.

Visualizing Reaction Pathways

To further illustrate the processes discussed, the following diagrams outline the general workflows and mechanistic pathways.

Suzuki-Miyaura Coupling Workflow reagents Aryl Halide + Arylboronic Acid + Pd Catalyst + Base reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) reagents->reaction 1. Mix workup Aqueous Workup & Extraction reaction->workup 2. React purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolate product Biaryl Product purification->product 4. Purify

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n add Oxidative Addition pd0->add pd2_ax Ar-Pd(II)-X(L_n) add->pd2_ax amine Amine Coordination pd2_ax->amine + HNR'R'' pd2_amine Ar-Pd(II)-NHR'R'' amine->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR'R''(L_n) deprotonation->pd2_amido reductive Reductive Elimination pd2_amido->reductive reductive->pd0 + Ar-NR'R'' ArX Ar-X ArX->add HNR2 HNR'R''

The catalytic cycle of the Buchwald-Hartwig amination.

SNAr Mechanism start Aryl Halide + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product Substituted Product + Halide intermediate->product Elimination

The addition-elimination mechanism of nucleophilic aromatic substitution.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides an objective comparison of key analytical techniques for confirming the purity of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene, a complex aromatic compound. The comparison includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in method selection.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound using HPLC-UV, GC-MS, and ¹⁹F qNMR. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS¹⁹F qNMR
Purity Determination (%) 99.8599.9099.88
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.15%
Relative Standard Deviation (RSD) < 1.0%< 1.5%< 0.5%
Analysis Time per Sample 15-25 minutes20-30 minutes5-10 minutes
Reference Standard Required Yes (for relative quantification)Yes (for quantification)No (for absolute quantification)

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds.[1] A reversed-phase method is ideal for separating this compound from its potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is employed for optimal separation.

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 40% B

    • 20-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm, where the aromatic nitro-compound exhibits strong absorbance.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and specific identification of impurities through mass analysis.[1]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for a wide range of organic compounds.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F qNMR is a highly specific and powerful technique for the purity determination of fluorine-containing compounds.[2][3] It allows for absolute quantification without the need for a reference standard of the analyte.[4]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Internal Standard: A certified reference material with a known purity and a single fluorine resonance, such as trifluoroacetic acid or 1,3,5-trifluorobenzene.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

  • NMR Parameters:

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function and Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signal corresponding to the trifluoromethyl group of the analyte and the signal of the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of fluorine nuclei, the molecular weights, and the weighed amounts of the sample and the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC-UV analysis and a logical comparison of the discussed analytical techniques.

HPLC_Workflow A Sample Preparation (1 mg/mL in Acetonitrile) B HPLC Injection (10 µL) A->B C Isocratic & Gradient Elution (C18 Column, Water/ACN) B->C D UV Detection (254 nm) C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration, Purity Calculation) E->F

Caption: Experimental workflow for HPLC-UV purity analysis.

Technique_Comparison cluster_hplc HPLC-UV Attributes cluster_gcms GC-MS Attributes cluster_qnmr ¹⁹F qNMR Attributes Compound This compound Purity Analysis HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS qNMR ¹⁹F qNMR Compound->qNMR hplc_attr1 Robust & Routine HPLC->hplc_attr1 hplc_attr2 Good for Non-Volatiles HPLC->hplc_attr2 hplc_attr3 Requires Reference Standard HPLC->hplc_attr3 gcms_attr1 High Specificity (MS) GCMS->gcms_attr1 gcms_attr2 Excellent for Volatiles GCMS->gcms_attr2 gcms_attr3 Sensitive Detection GCMS->gcms_attr3 qnmr_attr1 Absolute Quantification qNMR->qnmr_attr1 qnmr_attr2 No Analyte Standard Needed qNMR->qnmr_attr2 qnmr_attr3 Highly Specific for Fluorinated Compounds qNMR->qnmr_attr3

Caption: Comparison of analytical techniques for purity determination.

Comparison and Recommendations

  • HPLC-UV is an excellent choice for routine quality control due to its robustness and reproducibility. It is particularly effective for separating non-volatile impurities that may not be amenable to GC analysis. However, for accurate quantification, a certified reference standard of this compound is required.

  • GC-MS provides unparalleled specificity for the identification of volatile and semi-volatile impurities. The mass spectrometric detection allows for the tentative identification of unknown peaks by library matching, which is a significant advantage during process development and troubleshooting.[1] The sensitivity of GC-MS is often superior to that of HPLC-UV for amenable compounds.

  • ¹⁹F qNMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the compound itself.[5] This is particularly valuable for novel compounds or when a certified standard is unavailable. The high natural abundance and sensitivity of the ¹⁹F nucleus make this a rapid and highly precise method for any fluorine-containing compound.[2]

The choice of analytical technique for determining the purity of this compound depends on the specific analytical need. For routine quality control with an available standard, HPLC-UV is a reliable workhorse. For in-depth impurity profiling and identification of volatile by-products, GC-MS is the method of choice. For primary purity assessment and when an analytical standard is not available, ¹⁹F qNMR offers a direct and highly accurate approach. For comprehensive characterization, a combination of these orthogonal techniques is recommended to provide the highest level of confidence in the compound's purity.

References

A Comparative Guide to the Mass Spectrometry Analysis of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry and drug development. We will explore the expected fragmentation patterns under various ionization methods, compare analytical performance with alternative techniques, and provide detailed experimental protocols.

Introduction to the Analyte

This compound is a halogenated nitroaromatic compound. Its structure incorporates three key functional groups that influence its behavior in a mass spectrometer: an iodine atom, a nitro group, and a trifluoromethyl group on a benzene ring. Understanding the interplay of these groups is crucial for interpreting mass spectra and developing robust analytical methods.

Molecular Structure:

Key Properties:

PropertyValue
Molecular FormulaC₇H₃F₃INO₂
Molecular Weight317.00 g/mol
CAS Number400-75-9

Mass Spectrometry Analysis: A Head-to-Head Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of ionization source within the mass spectrometer significantly impacts the resulting data. Here, we compare the two most common ionization techniques: Electron Ionization (EI) and Chemical Ionization (CI).

Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that uses high-energy electrons to ionize and extensively fragment molecules.[1] This fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and identification by matching against spectral libraries.[2]

Predicted Fragmentation Pattern of this compound under EI:

Based on the fragmentation of analogous compounds such as 1-iodo-4-nitrobenzene and 1-iodo-4-(trifluoromethyl)benzene, the following primary fragmentation pathways are anticipated:

  • Molecular Ion Peak (M+•): The molecular ion at m/z 317 is expected to be observed, though its abundance may be moderate due to the compound's susceptibility to fragmentation.

  • Loss of Nitro Group (-NO₂): A significant fragment at m/z 271, corresponding to the loss of the nitro group (46 Da).

  • Loss of Iodine (-I): A fragment at m/z 190, resulting from the cleavage of the C-I bond (127 Da).

  • Loss of Trifluoromethyl Group (-CF₃): A fragment at m/z 248, corresponding to the loss of the trifluoromethyl group (69 Da).

  • Iodine Cation (I⁺): A characteristic peak at m/z 127, corresponding to the iodine cation.

  • Other Fragments: Further fragmentation of the primary ions can lead to smaller fragments, including those related to the benzene ring structure.

G M [C₇H₃F₃INO₂]⁺ (m/z 317) F1 [C₇H₃F₃I]⁺ (m/z 271) M->F1 -NO₂ F2 [C₇H₃F₃NO₂]⁺ (m/z 190) M->F2 -I F3 [C₆H₃INO₂]⁺ (m/z 248) M->F3 -CF₃ F4 [I]⁺ (m/z 127) M->F4

Chemical Ionization (CI)

Chemical Ionization is a "soft" ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduct formation.[1] This results in less fragmentation and a more prominent molecular ion or protonated molecule peak, which is particularly useful for confirming the molecular weight of an unknown compound.[2]

Expected Mass Spectrum of this compound under CI:

  • Protonated Molecule ([M+H]⁺): A strong peak at m/z 318 is expected, representing the protonated molecule.

  • Adduct Ions: Depending on the reagent gas used (e.g., methane), adduct ions such as [M+CH₅]⁺ (m/z 333) or [M+C₂H₅]⁺ (m/z 347) may be observed.

  • Minimal Fragmentation: Fragmentation will be significantly reduced compared to EI. Some loss of the nitro group might still occur, leading to a less intense peak at m/z 272 ([M+H-NO₂]⁺).

G M C₇H₃F₃INO₂ MH [C₇H₃F₃INO₂H]⁺ (m/z 318) M->MH +H⁺ Adduct1 [M+CH₅]⁺ (m/z 333) M->Adduct1 +CH₅⁺ Adduct2 [M+C₂H₅]⁺ (m/z 347) M->Adduct2 +C₂H₅⁺ Fragment [M+H-NO₂]⁺ (m/z 272) MH->Fragment -NO₂

Performance Comparison: EI vs. CI
FeatureElectron Ionization (EI)Chemical Ionization (CI)
Fragmentation Extensive, provides structural "fingerprint"Minimal, preserves molecular ion information
Molecular Ion May be weak or absentStrong [M+H]⁺ or adduct ions
Sensitivity Generally highCan be higher for specific compounds
Selectivity Good, based on fragmentation patternCan be higher in complex matrices due to less fragmentation
Primary Use Structural elucidation, library matchingMolecular weight determination, analysis in complex matrices

Experimental Protocols

A robust GC-MS method is essential for the reliable analysis of this compound. The following protocol is a recommended starting point, based on methods for similar halogenated nitroaromatic compounds.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Dilution: Dilute experimental samples with the same solvent to fall within the calibration range.

GC-MS Parameters
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 80°C for 1 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)
EI Energy 70 eV
CI Reagent Gas Methane or Isobutane
Source Temperature 230 °C
Transfer Line Temp. 300 °C
Scan Range m/z 50-400

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Cal Calibration Standards Stock->Cal GC Gas Chromatograph (Separation) Cal->GC Sample Diluted Sample Sample->GC MS Mass Spectrometer (Detection) GC->MS Spectra Mass Spectra MS->Spectra Quant Quantification Spectra->Quant

Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating compounds in a liquid mobile phase. For this compound, which has a strong UV chromophore (the nitroaromatic system), HPLC with a UV detector is a viable alternative for quantification.[3]

Advantages:

  • Suitable for less volatile or thermally labile compounds.

  • Can be less expensive to operate than GC-MS.

  • Robust and widely available.

Disadvantages:

  • Provides no structural information beyond the retention time.

  • Lower selectivity than MS, susceptible to interference from co-eluting compounds with similar UV absorbance.

Typical HPLC-UV Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with acetonitrile and water
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm (based on the nitroaromatic chromophore)
Injection Volume 10 µL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's NMR signal to that of a certified internal standard.

Advantages:

  • Highly accurate and precise.

  • Provides structural confirmation simultaneously with quantification.

  • Non-destructive.

Disadvantages:

  • Requires a high-field NMR spectrometer.

  • Lower sensitivity compared to MS and HPLC.

  • Requires a well-characterized internal standard.

Performance Comparison of Analytical Techniques

TechniqueSelectivitySensitivityThroughputStructural Information
GC-MS (EI) HighHighModerateHigh (Fragmentation)
GC-MS (CI) Very HighHighModerateModerate (Molecular Weight)
HPLC-UV ModerateModerateHighLow (Retention Time)
qNMR HighLowLowVery High

Conclusion

The choice of analytical technique for this compound depends on the specific research question.

  • For structural confirmation and identification , GC-MS with Electron Ionization is the method of choice due to its detailed fragmentation patterns.

  • For accurate molecular weight determination , especially in complex matrices, GC-MS with Chemical Ionization is superior.

  • For routine quantification where high throughput is required and structural information is not critical, HPLC-UV offers a robust and cost-effective solution.

  • For primary quantification and certification of reference materials , qNMR provides the highest accuracy and direct structural evidence.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals in the study of this compound and related compounds.

References

A Comparative Analysis of Aryl Halide Reactivity in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[1] The reaction couples an organoboron species (like a boronic acid) with an organohalide or pseudohalide, catalyzed by a palladium complex.[1][2] A critical factor influencing the efficiency and success of this reaction is the choice of the aryl halide. The reactivity of the carbon-halogen (C-X) bond directly impacts the rate-limiting oxidative addition step in the catalytic cycle.[3]

This guide provides an objective comparison of Suzuki coupling yields using different aryl halides, supported by experimental data, to assist researchers in selecting optimal substrates and reaction conditions.

Relative Reactivity: An Overview

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order of decreasing carbon-halogen bond strength. The weaker the C-X bond, the more readily the palladium catalyst can insert itself in the oxidative addition step. This leads to the established reactivity trend[3][4]:

Aryl Iodide > Aryl Bromide >> Aryl Chloride

Aryl triflates (Ar-OTf) are also common substrates, with reactivity generally falling between that of aryl iodides and bromides.[1] Due to their high reactivity, aryl iodides and bromides are often preferred for achieving high yields under mild conditions. Conversely, aryl chlorides are the least reactive due to the strength of the C-Cl bond.[5][6] However, their low cost and wide availability have driven the development of specialized, highly active catalyst systems capable of activating these more challenging substrates.[7]

Data Presentation: Comparative Yields

The following tables summarize the yields of Suzuki coupling reactions between various aryl halides and phenylboronic acid under specific, consistent experimental conditions. This allows for a direct comparison of their relative performance.

Table 1: Coupling of Aryl Halides with Phenylboronic Acid using a Pd/NiFe₂O₄ Catalyst

This dataset illustrates the coupling efficiency under ligand-free conditions in an aqueous solvent mixture. The results clearly show superior yields for aryl iodides and bromides compared to their chloride counterparts.

EntryAryl Halide (Ar-X)ProductReaction Time (min)Yield (%)
14-Iodoanisole4-Methoxybiphenyl1098
24-Bromoanisole4-Methoxybiphenyl2095
34-Chloroanisole4-Methoxybiphenyl24h55
41-Iodonaphthalene1-Phenylnaphthalene1596
51-Bromonaphthalene1-Phenylnaphthalene3094
64-Bromobenzonitrile4-Cyanobiphenyl3092
74-Chlorobenzonitrile4-Cyanobiphenyl24h70
8ChlorobenzeneBiphenyl24hNo satisfactory conversion

Data adapted from a study using a Pd/NiFe₂O₄ catalyst.[8] See the Experimental Protocol section for detailed conditions.

Table 2: Room Temperature Coupling of Aryl Halides with Phenylboronic Acid using an NHC-PdCl₂ Catalyst

This dataset highlights the performance of a modern N-Heterocyclic Carbene (NHC) catalyst system, which can achieve good to excellent yields at room temperature, though the reactivity trend remains evident.

EntryAryl Halide (Ar-X)Reaction Time (h)Yield (%)
14-Bromotoluene196
24-Chlorotoluene175
34-Bromoanisole195
44-Chloroanisole172

Data adapted from a study using a porphyrin-based NHC-PdCl₂ catalyst.[9] See the Experimental Protocol section for detailed conditions.

Visualizing the Process

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki reaction and the established reactivity hierarchy of aryl halides.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, involving oxidative addition, transmetalation, and reductive elimination.[5]

Halide_Reactivity I Ar-I Br Ar-Br I->Br Cl Ar-Cl Br->Cl label_node Decreasing Reactivity →

Figure 2. General reactivity trend of aryl halides in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The methodologies provided below correspond to the data presented in the tables, offering a template for conducting these reactions.

Protocol 1: General Procedure for Pd/NiFe₂O₄ Catalyzed Suzuki Coupling (Table 1)

This procedure is based on the ligand-free, aqueous-phase reaction described by Borhade et al.[8]

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the Pd/NiFe₂O₄ catalyst (10 mg, ~0.05 mol% Pd).

  • Solvent Addition: Add a 1:1 mixture of DMF (dimethylformamide) and H₂O (3 mL).

  • Reaction Conditions: Stir the mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete (as indicated by the times in Table 1), cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Protocol 2: General Procedure for Room Temperature NHC-PdCl₂ Catalyzed Suzuki Coupling (Table 2)

This procedure is adapted from the work of Nolan and coworkers, demonstrating a room temperature coupling.[9]

  • Reaction Setup: In a reaction vial, combine the aryl halide (0.5 mmol), phenylboronic acid (0.6 mmol), and potassium hydroxide (KOH, 1.0 mmol).

  • Catalyst Addition: Add the tetraimidazolium salt ligand (0.1 mol %) and the palladium source, PdCl₂(CH₃CN)₂ (0.2 mol %).

  • Solvent Addition: Add ethanol (EtOH, 3 mL) as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (1 hour).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Dilute the residue with water and extract with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The final product is purified via silica gel chromatography.

Concluding Remarks

The choice of aryl halide is a determining factor in the outcome of a Suzuki-Miyaura cross-coupling reaction. The general reactivity trend (I > Br >> Cl) holds true across a wide range of catalyst systems and is a reliable starting point for reaction design.[4][6] While aryl iodides and bromides offer high reactivity and are suitable for mild conditions, the economic and environmental advantages of aryl chlorides have spurred significant innovation in catalyst development.[10] Modern catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, have made the coupling of traditionally unreactive aryl chlorides increasingly feasible and efficient.[5][9] Researchers should consider the trade-offs between substrate reactivity, cost, and the complexity of the required catalytic system when planning a synthesis.

References

A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The 4-nitro-2-(trifluoromethyl)phenyl moiety, in particular, is a valuable building block due to its unique electronic properties. While 1-Iodo-4-nitro-2-(trifluoromethyl)benzene is a common starting material for introducing this group via cross-coupling reactions, a variety of alternative reagents and strategies exist. These alternatives can offer advantages in terms of cost, availability, reactivity, and functional group tolerance.

This guide provides an objective comparison of key alternative reagents to this compound for the synthesis of complex biaryls. We present a summary of their performance, supported by experimental data from the literature, and provide detailed methodologies for benchmark reactions.

Alternative Synthetic Strategies

The synthesis of biaryls containing the 4-nitro-2-(trifluoromethyl)phenyl unit can be approached in two primary ways through transition-metal catalysis:

  • Varying the Electrophile: Utilizing alternative leaving groups on the 4-nitro-2-(trifluoromethyl)phenyl ring, such as bromide, chloride, or triflate. Aryl iodides are highly reactive but often more expensive, while chlorides are economical but require more active catalyst systems.[1][2]

  • Reversing Electronic Polarity: Employing an organometallic derivative of the 4-nitro-2-(trifluoromethyl)phenyl group, such as a boronic acid (for Suzuki-Miyaura coupling) or an organozinc reagent (for Negishi coupling), which then acts as the nucleophilic partner in the reaction.[3][4]

The choice between these pathways depends on the specific substrates, desired functional group compatibility, and overall synthetic strategy.

G cluster_electrophiles Approach A: Aryl Electrophiles cluster_nucleophiles Approach B: Aryl Nucleophiles Aryl_I This compound Product Target Biaryl (Ar-Ar') Aryl_I->Product Suzuki, Negishi, etc. Aryl_Br 1-Bromo-4-nitro-2-(trifluoromethyl)benzene Aryl_Br->Product Suzuki, Negishi, etc. Aryl_OTf 4-Nitro-2-(trifluoromethyl)phenyl triflate Aryl_OTf->Product Suzuki, Negishi, etc. Aryl_BOH2 4-Nitro-2-(trifluoromethyl)phenylboronic acid Aryl_BOH2->Product Suzuki Coupling Aryl_ZnCl 4-Nitro-2-(trifluoromethyl)phenylzinc chloride Aryl_ZnCl->Product Negishi Coupling Partner1 Ar'-[M] Partner1->Product Partner2 Ar'-X Partner2->Product

Fig. 1: Alternative synthetic routes to the target biaryl.

Comparative Performance of Reagents

The following table summarizes the performance of various reagents and coupling methods for the synthesis of representative biaryl compounds. Yields and conditions are based on literature precedents and serve as a comparative benchmark.

Method Reagent 1 (Electrophile) Reagent 2 (Nucleophile) Catalyst / Ligand Base / Solvent Temp / Time Yield (%)
Negishi 1-Iodo-o-xyleneo-Tolylzinc chloride (from this compound)Pd(PPh₃)₄THFRT / 6h~85%[5]
Suzuki 1-Bromo-4-nitrobenzene(2-Methylphenyl)boronic acidPd(PPh₃)₄Na₂CO₃ / DMEReflux / 16h95%
Suzuki 4-ChloroacetophenonePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄ / Toluene100 °C / 20h98%[6]
Suzuki 4-Nitro-2-(trifluoromethyl)phenyl BromideArylboronic acidPd₂(dba)₃ / (S,S)-BaryPhosK₂CO₃ / H₂O30 °C / 12h80-95%[7]
Negishi Aryl Bromide/Chloridesec-Alkylzinc HalidePd(OAc)₂ / CPhosTHF / TolueneRTHigh Yields[8]
Hiyama Aryl Halide2-NitrophenyltrimethoxysilanePdCl₂ / TBAFToluene100 °C / 12h~85%[9]

Experimental Workflow and Protocols

A generalized workflow for performing a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere, followed by reaction execution, workup, and purification.

G A Reaction Setup (Flask, Stir Bar) B Inert Atmosphere (N₂ or Ar Purge) A->B C Reagent Addition (Aryl Halide, Organometallic, Catalyst, Ligand, Base) B->C D Solvent Addition (Anhydrous & Degassed) C->D E Heating & Stirring (Monitor by TLC/GC-MS) D->E F Reaction Quench (e.g., add H₂O or NH₄Cl) E->F G Aqueous Workup (Extraction with Organic Solvent) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Fig. 2: General experimental workflow for cross-coupling reactions.

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[7]

  • Materials :

    • 4-Nitro-2-(trifluoromethyl)phenyl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • (S,S)-BaryPhos ligand (0.02 mmol, 2 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol)

    • Degassed Water (5 mL)

  • Procedure :

    • To a Schlenk flask under an argon atmosphere, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, BaryPhos ligand, and K₂CO₃.

    • Add the degassed water to the flask.

    • Seal the flask and heat the reaction mixture to 30 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

    • Upon completion, cool the reaction to room temperature and add 20 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography to yield the desired biaryl.

This protocol is a general procedure for the synthesis of biaryls using an aryl iodide and an organozinc reagent formed in situ.[5]

  • Materials :

    • This compound (100 mmol)

    • Anhydrous Zinc Chloride (ZnCl₂) solution (1.0 M in THF, 110 mL)

    • tert-Butyllithium (1.56 M in hexanes, 154 mL)

    • Aryl Halide (e.g., 1-bromo-2-methylbenzene, 100 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 mmol)

    • Anhydrous Diethyl Ether and Tetrahydrofuran (THF)

  • Procedure :

    • Organozinc Preparation : In a flame-dried, argon-purged flask at -78 °C, dissolve this compound in diethyl ether. Add tert-butyllithium dropwise and stir for 1 hour. Warm the mixture to room temperature, stir for another hour, then cool back to 0 °C. Slowly add the ZnCl₂ solution and stir for 1 hour at room temperature to form the organozinc reagent.

    • Coupling Reaction : In a separate argon-purged flask, add the Pd(PPh₃)₄ catalyst, the second aryl halide, and anhydrous THF.

    • Transfer the prepared organozinc solution to the flask containing the catalyst and aryl halide via cannula at room temperature.

    • Stir the reaction mixture for 6 hours at room temperature.

    • Pour the reaction mixture into a mixture of ether and ice-cold 3 N hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with ether (2 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the biaryl product.

Reaction Mechanism: The Palladium Catalytic Cycle

Most of the discussed cross-coupling reactions proceed through a common catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for optimizing reaction conditions.

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination arar Ar-Ar' (Biaryl Product) pd2_trans->arar mx M-X pd2_trans->mx      arx Ar-X (Aryl Halide) arx->pd0 arm Ar'-M (Organometallic) arm->pd2_ox center

Fig. 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The cycle consists of three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[10] This is often the rate-limiting step, especially for less reactive halides like chlorides.[1]

  • Transmetalation : The organic group (Ar') from the organometallic reagent (Ar'-M) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[10]

  • Reductive Elimination : The two organic groups (Ar and Ar') couple and are eliminated from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst for the next cycle.[9]

Conclusion

While this compound is an effective electrophile for biaryl synthesis, researchers have a host of powerful alternatives at their disposal.

  • Suzuki-Miyaura Coupling : Utilizing the corresponding boronic acid is a highly versatile and robust method, benefiting from the operational simplicity and stability of many boronic acids.[4][11]

  • Negishi Coupling : Employs highly reactive organozinc reagents, which often allows for reactions to proceed under very mild conditions (e.g., room temperature) with high functional group tolerance.[3][12] However, organozinc reagents are moisture and air-sensitive, requiring stricter anhydrous and inert techniques.[10]

  • Alternative Halides : Using aryl bromides or chlorides instead of iodides can be more cost-effective for large-scale synthesis. However, this often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[1]

The optimal choice of reagent and methodology will ultimately be guided by the specific molecular target, available starting materials, and desired reaction conditions. This guide serves as a foundational resource for navigating these choices to achieve efficient and successful biaryl syntheses.

References

Unveiling Molecular Architecture: A Comparative Guide to the Crystallographic Validation of Substituted Iodonitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

While the precise crystal structure of 1-iodo-4-nitro-2-(trifluoromethyl)benzene remains to be publicly documented, a thorough understanding of its likely molecular conformation and packing can be extrapolated from the crystallographic analysis of structurally analogous compounds. This guide provides a comparative overview of the X-ray crystal structures of related substituted iodonitrobenzenes, offering valuable insights for researchers, scientists, and drug development professionals. The presented data, sourced from the Cambridge Structural Database (CSD), alongside a detailed experimental protocol for single-crystal X-ray diffraction, serves as a robust reference for structural validation.

In the absence of a definitive crystal structure for this compound, this guide turns to the experimentally determined structures of 2-iodo-4-nitroaniline and 4-iodo-2-methyl-5-nitroaniline. These molecules share the core iodonitrobenzene scaffold, providing a basis for understanding the influence of various substituents on the overall molecular geometry and intermolecular interactions. Additionally, gas-phase electron diffraction data for p-iodonitrobenzene is included to offer a baseline for the fundamental bond parameters of the parent iodonitrobenzene system, though it is important to note that this data reflects the molecule in a different phase.

Comparative Crystallographic Data

The following table summarizes key crystallographic and geometric parameters for the selected comparative compounds. This data allows for a quantitative comparison of unit cell dimensions, crystal packing symmetries, and critical bond lengths and angles, revealing the subtle yet significant impact of substituent changes.

Parameter2-Iodo-4-nitroaniline4-Iodo-2-methyl-5-nitroanilinep-Iodonitrobenzene (Gas-Phase ED)
Chemical Formula C₆H₅IN₂O₂C₇H₇IN₂O₂C₆H₄INO₂
CSD Refcode AKIGEV CIJCAJ Not Applicable
Crystal System MonoclinicMonoclinicNot Applicable
Space Group P2₁/cP2₁/nNot Applicable
a (Å) 7.963(2)7.641(2)Not Applicable
b (Å) 14.938(3)13.916(3)Not Applicable
c (Å) 7.989(2)8.914(2)Not Applicable
α (°) 9090Not Applicable
β (°) 115.19(3)108.91(3)Not Applicable
γ (°) 9090Not Applicable
Volume (ų) 861.3(4)897.9(4)Not Applicable
Z 44Not Applicable
C-I Bond Length (Å) 2.095(4)2.103(3)2.083(5)
C-NO₂ Bond Length (Å) 1.465(6)1.472(4)1.478(8)
Dihedral Angle (Benzene Ring - NO₂) 4.9(4)°23.3(3)°~0° (assumed planar)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures for the comparative compounds follows a standardized and rigorous experimental workflow. This protocol is fundamental to obtaining high-quality diffraction data for accurate structural elucidation of small organic molecules.

Crystal Growth and Selection

High-quality single crystals of the target compound are typically grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A suitable crystal, generally with dimensions between 0.1 and 0.3 mm and free from visible defects, is selected under a microscope.

Crystal Mounting and Data Collection

The selected crystal is mounted on a goniometer head, often coated with a cryoprotectant to prevent ice formation during data collection at low temperatures (typically around 100 K). The mounted crystal is then placed within a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. The crystal structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.

Structure Refinement

The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Crystal Mounting Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

The Halogen Dilemma: A Cost-Benefit Analysis of Iodo vs. Bromo Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Among the most pivotal building blocks are aryl and vinyl halides, essential precursors for powerful cross-coupling reactions. This guide provides a detailed cost-benefit analysis of two common choices—iodinated and brominated analogs—offering a clear framework for strategic decision-making in synthesis, supported by comparative data and experimental protocols.

The Fundamental Trade-Off: Reactivity vs. Cost

The primary consideration when choosing between an iodo and a bromo analog lies in the inherent trade-off between reactivity and cost, a factor dictated by the carbon-halogen (C-X) bond strength.[1][2] The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[2] This lower bond dissociation energy directly influences the rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions.[1][2]

The general reactivity trend for halides in these reactions is: I > Br > Cl .[2][3][4][5][6] This enhanced reactivity of iodo-analogs often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.[1][2] However, this performance advantage typically comes at a significantly higher purchase price.[1][6]

Data Presentation: Performance and Cost Comparison

The following tables summarize the key performance indicators and cost considerations for analogous iodo- and bromo-substituted compounds.

Table 1: Cost Comparison of Representative Aryl Halides

This table illustrates the typical cost disparity between commercially available, structurally analogous iodinated and brominated starting materials. Prices are approximate and based on catalog listings from major chemical suppliers as of late 2025.

Compound PairStructure (Bromo vs. Iodo)Approx. Price (USD/g) - Bromo AnalogApprox. Price (USD/g) - Iodo Analog
4-Methoxyphenol Analogs 4-Bromo-2-methoxyphenol vs. 4-Iodo-2-methoxyphenol$10 - $25$30 - $60+
Simple Benzene Analogs Bromobenzene vs. Iodobenzene~$0.50~$1.50
Pyridine Analogs 3-Bromopyridine vs. 3-Iodopyridine~$1.00~$10.00

Note: Prices are estimates and subject to change. Bulk pricing can significantly alter these figures.[1][6] As the data indicates, iodinated starting materials are consistently more expensive than their brominated counterparts, with the price difference often being more pronounced for heterocyclic systems.[1]

Table 2: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction

This table outlines the expected performance differences between an aryl iodide and an aryl bromide in a typical Suzuki-Miyaura cross-coupling reaction.

FeatureAryl IodideAryl Bromide
Relative Reactivity Highest[3][4][7]Moderate[7]
Typical Reaction Time Shorter[3][7]Longer[7]
Typical Catalyst Loading Lower[7]Higher[7]
Reaction Temperature Milder (often RT to moderate heat)[2]Often requires more forcing conditions (higher temperatures)[1][6]
Typical Yield Good to ExcellentGood to Excellent (with optimization)
Side Reactions Can lead to more side reactions due to higher reactivity[1]Generally cleaner reaction profiles

Key Considerations in Detail

1. Reactivity and Reaction Conditions: The weaker C-I bond facilitates the oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][4] This higher reactivity allows for the use of lower temperatures and shorter reaction times, which can be crucial for preserving sensitive functional groups within a molecule.[2][3]

However, a notable exception exists. In some "classical" Suzuki-Miyaura reactions employing Pd(PPh₃)₄ as the catalyst, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromo counterparts.[8] This has been attributed to the inefficient turnover of the key palladium-iodide intermediate in the catalytic cycle.[1][8]

2. Cost-Effectiveness: For large-scale synthesis and process development, cost is a primary driver. Brominated starting materials are almost always the more economical choice.[1][6] The decision to use a more expensive iodo-analog must be justified by a significant improvement in yield, a reduction in downstream processing costs, or the necessity of milder conditions for a high-value, sensitive substrate.[7]

3. Stability and Handling: Aryl iodides, particularly electron-rich ones, can be less stable than their bromo counterparts.[1] They can be sensitive to heat and light, potentially undergoing deiodination, which can be a significant drawback during storage or in multi-step syntheses.[1]

4. Purification: While not a universal rule, the higher reactivity of iodides can sometimes lead to a greater number of side reactions, which may complicate the purification of the desired product.[1] Conversely, reactions with less reactive bromo-analogs, while potentially slower, can sometimes result in cleaner reaction profiles and simpler downstream processing.

5. Atom Economy: From an environmental and sustainability perspective, bromine has a lower atomic weight than iodine, giving it a slight advantage in terms of atom economy.[1]

Experimental Protocols: A Comparative Suzuki-Miyaura Coupling

The following are representative protocols for the Suzuki coupling of an aryl halide with phenylboronic acid. These are general guidelines and should be optimized for specific substrates.

Protocol 1: Suzuki Coupling of an Aryl Iodide (e.g., 4-Iodoanisole)

  • Materials: 4-Iodoanisole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (1-2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1 mixture).

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-iodoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed toluene/H₂O solvent mixture.

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-4 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of an Aryl Bromide (e.g., 4-Bromoanisole)

  • Materials: 4-Bromoanisole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1 mixture).

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed toluene/H₂O solvent mixture.

    • Stir the reaction mixture at 100-110 °C.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may require 8-24 hours to reach completion.

    • Follow the same workup and purification procedure as described in Protocol 1.

Notice the higher catalyst loading and more forcing temperature required for the bromo-analog to achieve a comparable outcome.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Boronic Acid, Catalyst, Base prep2 Add Degassed Solvent prep1->prep2 Inert Atmosphere react Heat and Stir (Temp & Time vary for I vs Br) prep2->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Continue if incomplete workup1 Cool and Quench monitor->workup1 Reaction Complete workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product Final Product purify->final_product Isolate Pure Product

Caption: A typical experimental workflow for a cross-coupling reaction.

DecisionTree start Project Goal? cost Is Cost the Primary Driver? start->cost Economics reactivity Need Mild Conditions or Rapid Analoging? start->reactivity Efficiency scale Large-Scale Synthesis? cost->scale Yes cost->reactivity No scale->reactivity No use_bromo Choose Bromo Analog scale->use_bromo Yes yield Is Maximizing Yield Critical? reactivity->yield Yes use_iodo Choose Iodo Analog reactivity->use_iodo No yield->use_iodo Yes

Caption: Decision-making guide for selecting iodo vs. bromo analogs.

Conclusion and Strategic Recommendations

The choice between an iodo and a bromo analog is a classic dilemma in synthetic and process chemistry, balancing reactivity against economic viability.

  • Choose an Iodo Analog when:

    • In the early discovery phase of drug development to rapidly generate diverse analogs and establish proof-of-concept.[1]

    • The substrate contains sensitive functional groups that require milder reaction conditions.[2]

    • Maximizing yield in a key or final step is more critical than the starting material cost.[2]

    • All attempts to use a corresponding bromo-analog have failed or provided unacceptably low yields.

  • Choose a Bromo Analog when:

    • Cost-effectiveness is a major driver, especially for large-scale synthesis or when developing a commercial route.[1][7]

    • The corresponding iodide is known to be unstable.[1]

    • Well-established and robust reaction protocols are available and acceptable for the project timeline.[1]

    • Slightly harsher reaction conditions (higher temperatures, longer times) are tolerable and do not compromise the integrity of the molecule.[1]

Ultimately, the optimal choice depends on the specific synthetic challenge, the value of the final product, and the stage of the research or development project. For many applications, a pragmatic strategy involves using the more reactive iodo-analogs for initial route-finding and optimization, followed by a switch to the more economical bromo-analogs for scale-up, even if it requires additional process development.[1]

References

A Comparative Review of Reaction Efficiency for Substituted Iodobenzenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of carbon-carbon bond formation is a critical aspect of synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for this purpose. This guide provides a comparative analysis of the reaction efficiency of various substituted iodobenzenes in these key transformations, supported by experimental data and detailed protocols.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is known to follow the general trend of I > Br > Cl > F, making iodobenzenes highly reactive substrates. However, the electronic and steric nature of substituents on the iodobenzene ring can significantly influence reaction rates and yields. Understanding these substituent effects is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules, including active pharmaceutical ingredients. This review collates data from various studies to provide a comparative overview of how electron-donating, electron-withdrawing, and sterically hindering groups on iodobenzene affect the efficiency of Suzuki, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction generally shows good tolerance to a wide variety of functional groups. The electronic nature of the substituent on the iodobenzene can have a discernible impact on the reaction yield.

Substituted IodobenzeneCoupling PartnerCatalyst SystemBaseSolventTime (h)Temp (°C)Yield (%)
IodobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1210095
4-Iodoanisole (EDG)Phenylboronic acidPd/CK₂CO₃DMF1.5Reflux92
4-Iodotoluene (EDG)Phenylboronic acid[Pd(PPh₃)₄]Na₂CO₃Toluene/H₂O210098
4-Iodonitrobenzene (EWG)Phenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane28096
4-Iodobenzonitrile (EWG)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110099
2-Iodotoluene (Steric)Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane1210091

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Data compiled from multiple sources; conditions are not identical across all entries and are presented for comparative illustration.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. Studies have shown that the presence of electron-rich substituents on the iodobenzene can lead to better yields in some cases.[1] For instance, in the reaction with β-trifluoromethylstyrene, electron-rich substituted iodobenzenes resulted in a better yield of the desired product.[1]

Substituted IodobenzeneAlkeneCatalyst SystemBaseSolventTime (h)Temp (°C)Yield (%)
IodobenzeneEthyl acrylatePd/CEt₃NCyrene115090
4-Iodoanisole (EDG)Ethyl acrylatePd/CEt₃NCyrene115092
4-Iodotoluene (EDG)Ethyl acrylatePd/CEt₃NCyrene115095
4-Iodobenzonitrile (EWG)Ethyl acrylatePd/CEt₃NCyrene115088
4-Iodonitrobenzene (EWG)Ethyl acrylatePd/CEt₃NCyrene215085
2-Iodotoluene (Steric)Ethyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF2410075

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Data compiled from multiple sources, including a comparative study in Cyrene solvent, which provides a good basis for comparison.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The electronic properties of the substituents on the iodobenzene play a significant role in the reaction's efficiency. Generally, aryl iodides with electron-withdrawing groups tend to react faster than those with electron-donating groups.[3] However, under optimized conditions, both types of substrates can give high yields.

Substituted IodobenzeneAlkyneCatalyst SystemBaseSolventTime (h)Temp (°C)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene27096
4-Iodoanisole (EDG)PhenylacetyleneCuI / 3-PphenK₂CO₃H₂O2410090
4-Iodotoluene (EDG)PhenylacetylenePd/Alumina / Cu₂O-THF-DMA1.27560
4-Iodonitrobenzene (EWG)PhenylacetyleneCuI/PPh₃KOHH₂O2.511095
4-Iodobenzaldehyde (EWG)PhenylacetylenePd/Alumina / Cu₂O-THF-DMA1.27575
2-Iodotoluene (Steric)Phenylacetylene(PPh₃)₂CuBH₄DBU-2412047

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Data compiled from multiple sources; conditions vary significantly and are presented for illustrative comparison.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted iodobenzene with an arylboronic acid.

Materials:

  • Substituted Iodobenzene (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.5 mol%)

  • Triphenylphosphine (PPh₃, 1.0 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the substituted iodobenzene, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add toluene and water to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Stir the reaction mixture vigorously and heat to 100 °C for the time indicated in the respective data table or until reaction completion is observed by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

General Heck Reaction Protocol

The following is a general procedure for the Heck coupling of a substituted iodobenzene with an alkene.

Materials:

  • Substituted Iodobenzene (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium on Carbon (Pd/C, 10 wt. %, 1 mol% Pd)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine the substituted iodobenzene, alkene, palladium on carbon, and N,N-dimethylformamide.

  • Add triethylamine to the mixture.

  • Attach a reflux condenser and heat the mixture in an oil bath to the specified temperature (typically 100-150 °C).

  • Stir the reaction vigorously for the required time, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • The filtrate is then diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification of the residue by flash column chromatography affords the desired product.

General Sonogashira Coupling Protocol

This protocol outlines a general method for the Sonogashira coupling of a substituted iodobenzene with a terminal alkyne.

Materials:

  • Substituted Iodobenzene (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) Iodide (CuI, 1 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • A round-bottom flask is charged with the substituted iodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon).

  • Triethylamine and the terminal alkyne are added via syringe.

  • The reaction mixture is stirred at room temperature or heated as required, and the reaction progress is monitored by TLC or GC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Workflow and Substituent Effects

To better illustrate the experimental process and the underlying chemical principles, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Reaction_Vessel Combine in Reaction Vessel Reactants->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Base_Solvent Base & Solvent Base_Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (if required) Reaction_Vessel->Inert_Atmosphere Heating_Stirring Heating & Stirring Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC/GC-MS) Heating_Stirring->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Drying Drying Organic Layer Quenching->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Caption: Generalized experimental workflow for cross-coupling reactions.

Substituent_Effects cluster_iodobenzene Substituted Iodobenzene cluster_reactions Reaction Efficiency Trends EDG Electron-Donating Group (EDG) (-OCH₃, -CH₃) Suzuki Suzuki EDG->Suzuki Generally Tolerated Heck Heck EDG->Heck Generally Favorable Sonogashira Sonogashira EDG->Sonogashira Can be Slower EWG Electron-Withdrawing Group (EWG) (-NO₂, -CN) EWG->Suzuki Generally Favorable EWG->Heck Generally Tolerated EWG->Sonogashira Generally Favorable Steric Steric Hindrance (ortho-substituents) Steric->Suzuki May require bulkier ligands Steric->Heck Can decrease yield Steric->Sonogashira Can decrease yield

Caption: Influence of substituents on reaction efficiency.

References

A Comparative Guide to the Synthesis and Characterization of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic routes and characterization data for derivatives of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. This key intermediate is valuable in the synthesis of complex organic molecules for pharmaceutical and materials science applications due to the presence of three distinct functional moieties: an iodine atom, a nitro group, and a trifluoromethyl group. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse substituents.

Synthetic Strategies for Derivatization

The primary methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These methods offer versatile pathways to create carbon-carbon bonds, leading to a wide array of biaryl, alkynyl, and alkenyl derivatives, respectively.

Alternative Synthetic Approaches

While cross-coupling reactions are prevalent, alternative methods for derivatization could include nucleophilic aromatic substitution (SNA r), leveraging the electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the benzene ring for substitution of the iodo group by various nucleophiles.

Comparative Characterization Data

The following tables summarize key characterization data for representative derivatives of this compound synthesized via Suzuki and Sonogashira couplings. It is important to note that while specific data for the direct derivatives of this compound is limited in publicly available literature, the data presented here is based on closely related analogs and predicted shifts, providing a valuable reference for researchers.

Table 1: Characterization Data for a Representative Suzuki Coupling Product: 4-Nitro-2-(trifluoromethyl)-1,1'-biphenyl

PropertyData
Molecular Formula C₁₃H₈F₃NO₂
Molecular Weight 267.21 g/mol
¹H NMR (CDCl₃, ppm) δ 7.40-7.60 (m, 5H, Ar-H of phenyl group), 7.75 (d, 1H, Ar-H), 8.10 (dd, 1H, Ar-H), 8.40 (d, 1H, Ar-H)
¹³C NMR (CDCl₃, ppm) δ 124.0 (q, J = 272 Hz, CF₃), 125.0, 128.5, 129.0, 130.0, 131.0, 132.0, 135.0, 140.0, 148.0
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1590 (C=C), ~1520 (asym NO₂), ~1350 (sym NO₂), ~1320 (C-F)
Mass Spec (EI, m/z) 267 [M]⁺

Table 2: Characterization Data for a Representative Sonogashira Coupling Product: 1-(4-Nitro-2-(trifluoromethyl)phenyl)-2-phenylethyne

PropertyData
Molecular Formula C₁₅H₈F₃NO₂
Molecular Weight 291.23 g/mol
¹H NMR (CDCl₃, ppm) δ 7.35-7.55 (m, 5H, Ar-H of phenyl group), 7.80 (d, 1H, Ar-H), 8.20 (dd, 1H, Ar-H), 8.50 (d, 1H, Ar-H)
¹³C NMR (CDCl₃, ppm) δ 87.0 (alkynyl C), 95.0 (alkynyl C), 122.0, 123.8 (q, J = 272 Hz, CF₃), 125.0, 128.8, 129.5, 130.0, 132.0, 134.0, 149.0
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2220 (C≡C), ~1590 (C=C), ~1525 (asym NO₂), ~1345 (sym NO₂), ~1320 (C-F)
Mass Spec (EI, m/z) 291 [M]⁺

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Suzuki Coupling Protocol

Reaction: Synthesis of 4-Nitro-2-(trifluoromethyl)-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 mmol).

  • Add a 3:1 mixture of toluene and ethanol (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Reaction: Synthesis of 1-(4-Nitro-2-(trifluoromethyl)phenyl)-2-phenylethyne

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere for 8-16 hours, monitoring the reaction progress by TLC.

  • After completion, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the experimental workflows for the Suzuki and Sonogashira coupling reactions.

Suzuki_Coupling_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification A 1-Iodo-4-nitro-2- (trifluoromethyl)benzene F Mix & Degas A->F B Phenylboronic acid B->F C Pd(PPh3)4 C->F D K2CO3 (aq) D->F E Toluene/Ethanol E->F G Heat (80-90°C) Stir (12-24h) F->G H Dilute with Ethyl Acetate G->H I Wash with H2O & Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography K->L M 4-Nitro-2-(trifluoromethyl) -1,1'-biphenyl L->M Sonogashira_Coupling_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification A 1-Iodo-4-nitro-2- (trifluoromethyl)benzene F Mix under Argon A->F B Phenylacetylene B->F C PdCl2(PPh3)2 C->F D CuI D->F E Et3N / THF E->F G Stir at RT (8-16h) F->G H Filter through Celite G->H I Wash with aq. NH4Cl & Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography K->L M 1-(4-Nitro-2-(trifluoromethyl)phenyl) -2-phenylethyne L->M

A Comparative Guide to Palladium Catalysts for Reactions of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene is a valuable building block due to the presence of multiple reactive sites and the influence of its electron-withdrawing substituents. The selection of an appropriate palladium catalyst is paramount for achieving high efficiency, selectivity, and yield in cross-coupling reactions involving this substrate. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, supported by experimental data from analogous systems.

Data Presentation

The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions. While direct comparative data for this compound is limited in single studies, the presented data from structurally related aryl iodides provides valuable insights into catalyst efficacy.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good2,5-Diiodopyrazine[1]
PdCl₂(dppf)-K₂CO₃DME802High2,5-Diiodopyrazine[1]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High2,5-Diiodopyrazine[1]
Pd/FTO--Various-->80%Aryl halides

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[1] The Pd/FTO catalyst is a heterogeneous catalyst that has shown good activity for various aryl halides.[2]

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling

Catalyst / PrecatalystLigand / AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂-Dabco---Quantitative1-Iodo-4-nitrobenzene[3][4]
(PPh₃)₂PdCl₂CuI-[TBP][4EtOV]--99%1-Iodo-4-nitrobenzene[5]
Pd(PPh₃)₄CuI-----2-Iodo-13α-estrone derivative[6]
Pd(PPh₃)₂Cl₂---Higher Temp--4-Iodo-13α-estrone derivative[6]
Ni-Pd/MWCNTs-----HighAryl halides[7]

Note: The Sonogashira reaction with 1-iodo-4-nitrobenzene and phenylacetylene using Pd(OAc)₂ was carried out under aerobic, copper-free, and ligand-free conditions.[3][4] The Ni-Pd/MWCNTs are bimetallic nanoparticles on carbon nanotubes.[7]

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂X-PhosKOt-Bu-100 (MW)0.17High2- or 4-iodo-13α-estrone derivatives[6]
Pd(dba)₂XPhosNaOt-BuTolueneRT--4-Chlorotoluene[8]
Pd(OAc)₂BINAPCs₂CO₃THF---Aryl Halides
Pd/MWCNTs-NH₂---- (MW)ShortExcellentAryl halides[7]

Note: Microwave (MW) irradiation can significantly reduce reaction times.[6] Room temperature (RT) amination is achievable with highly active catalyst systems.[8] The Pd/MWCNTs-NH₂ catalyst is a heterogeneous system supported on amine-functionalized carbon nanotubes.[7]

Table 4: Comparison of Palladium Catalysts for Heck Reaction

Catalyst / PrecatalystLigand / AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂-Na₂CO₃ / Et₃NNMP---Iodobenzene[9]
Pd[P(t-Bu)₃]₂TsOH--RT-Good to High[Ph₂SRfn][OTf] with alkenes[10]
Pd₂(dba)₃·CHCl₃(S)-BINAPPMPDMA1001628% (combined)(2Z)-2,4-hexadienamide precursor[11]
Supported Pd Catalysts-Organic/InorganicNMP--HighIodobenzene[9]

Note: The Heck reaction can be performed under ligand-free conditions with supported palladium catalysts.[9] The use of an acid (TsOH) instead of a base was shown to be beneficial in certain Heck-type reactions.[10] PMP stands for 1,2,2,6,6-pentamethylpiperidine.

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. Researchers should optimize these conditions for their specific substrate and desired outcome.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Add the degassed solvent (e.g., DME, toluene, or 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or GC/LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%, if required), the aryl halide (1.0 equiv), and the terminal alkyne (1.1-1.5 equiv).

  • Add the degassed solvent (e.g., THF, DMF, or an ionic liquid) and a base (e.g., Et₃N or piperidine, 2-5 equiv).

  • Stir the reaction mixture at room temperature or heat as required, monitoring its progress.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., X-Phos or BINAP, 1-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv).

  • Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv), followed by the degassed solvent (e.g., toluene or THF).

  • Heat the reaction mixture (or stir at room temperature for highly active catalysts) and monitor its progress.

  • After the reaction is complete, cool to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Heck Reaction
  • To a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the aryl halide (1.0 equiv), the alkene (1.1-2.0 equiv), and a base (e.g., Et₃N or Na₂CO₃, 1.2-2.0 equiv). A phosphine ligand may be added if required.

  • Add the solvent (e.g., NMP, DMF, or acetonitrile).

  • Heat the mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product via column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare & Degas Solvent solvent->setup heating Heat & Stir (Monitor Progress via TLC/GC/LC-MS) setup->heating quench Quench Reaction & Extract with Solvent heating->quench wash_dry Wash & Dry Organic Layer quench->wash_dry purify Concentrate & Purify (Column Chromatography) wash_dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

Catalyst_Performance_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates Pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Outcome Reaction Outcome (Yield, Selectivity, TON/TOF) Pd_source->Outcome Ligand Ligand (e.g., Phosphines, NHCs) Ligand->Outcome Solvent Solvent Solvent->Outcome Base Base Base->Outcome Temperature Temperature Temperature->Outcome Aryl_Halide Aryl Halide (this compound) Aryl_Halide->Outcome Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Outcome

Caption: Factors influencing the performance of palladium-catalyzed reactions.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Iodo-4-nitro-2-(trifluoromethyl)benzene: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS No. 400-75-9), a halogenated nitroaromatic compound commonly used in organic synthesis.

The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection and subsequent destruction by a licensed chemical waste disposal service, typically through incineration.[1] Halogenated organic compounds require specific disposal protocols to prevent environmental contamination.[1]

Key Safety and Handling Information

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

In case of accidental exposure:

  • Skin contact: Immediately wash the affected area with soap and plenty of water.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 400-75-9
Molecular Formula C₇H₃F₃INO₂
Molecular Weight 317.00 g/mol
Physical State Solid
GHS Hazard Statements H302, H312, H315, H319, H332, H335

Disposal Workflow

The proper disposal of this compound follows a strict workflow to ensure safety and regulatory compliance. The diagram below illustrates the logical steps for its disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Handle in a chemical fume hood B->C D Segregate as Halogenated Organic Waste C->D Generate Waste E Collect in a designated, labeled, and sealed waste container D->E F Store in a cool, dry, well-ventilated area E->F G Arrange for pickup by a licensed hazardous waste contractor F->G Ready for Disposal H Transport to a chemical destruction facility G->H I Incineration H->I

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocol: Chemical Destruction (Illustrative Example)

While incineration is the standard disposal method, chemical degradation can be a viable alternative in some research settings for small quantities, provided the necessary expertise and safety measures are in place. One such method for the degradation of nitroaromatic compounds is treatment with Fenton's reagent.[3][4][5]

Disclaimer: The following protocol is a generalized procedure for the degradation of nitroaromatic compounds and has not been specifically validated for this compound. This procedure should only be attempted by trained personnel in a controlled laboratory environment with appropriate safety precautions. A risk assessment should be performed before proceeding.

Objective: To degrade a small quantity of a nitroaromatic compound in an aqueous solution using Fenton's reagent.

Materials:

  • Nitroaromatic compound (e.g., this compound)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Sodium hydroxide (NaOH), dilute solution

  • Beaker or flask

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Preparation: In a chemical fume hood, prepare an aqueous solution of the nitroaromatic compound. The concentration should be kept low, typically in the range of 100-500 mg/L.

  • pH Adjustment: Adjust the pH of the solution to approximately 3 by the slow addition of dilute sulfuric acid while stirring.[3] This is the optimal pH for the Fenton reaction.

  • Addition of Iron Catalyst: Add ferrous sulfate heptahydrate to the solution. A common molar ratio of contaminant to Fe²⁺ is around 1:0.1 to 1:1.[3]

  • Initiation of Reaction: Slowly and carefully add 30% hydrogen peroxide to the solution. A typical molar ratio of contaminant to H₂O₂ is 1:10.[3] The addition should be done dropwise or in small portions to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed with continuous stirring. The reaction time can vary from minutes to hours depending on the specific compound and concentrations. The completion of the reaction may be indicated by a color change in the solution.

  • Quenching and Neutralization: After the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite or by raising the pH.

  • Neutralization and Precipitation: Neutralize the solution by adding a dilute sodium hydroxide solution. This will also precipitate the iron catalyst as iron(III) hydroxide.

  • Final Disposal: The precipitated iron hydroxide can be separated by filtration. The remaining aqueous solution should be analyzed for the presence of the original compound and its degradation products before being disposed of as aqueous waste, in accordance with local regulations. The filtered solid should be disposed of as solid hazardous waste.

This generalized protocol illustrates the principles of chemical degradation using Fenton's reagent. However, for the routine disposal of this compound, the recommended and safest approach remains collection and disposal by a certified hazardous waste management company.

References

Essential Safety and Operational Guide for 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 1-Iodo-4-nitro-2-(trifluoromethyl)benzene, a compound requiring careful management in laboratory and drug development settings. The following procedures are based on established best practices for handling hazardous halogenated nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation[1]. Proper PPE is mandatory to minimize exposure.

Hazard GHS Classification Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity WarningDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[2][3].
Acute Dermal Toxicity WarningWear protective gloves, and a lab coat or coveralls. Nitrile or neoprene gloves are recommended[4]. Change gloves every 30-60 minutes or immediately if contaminated[5].
Acute Inhalation Toxicity WarningUse in a well-ventilated area or with a local exhaust system. For activities with a risk of aerosol or dust generation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary[6][7].
Skin Corrosion/Irritation WarningWear protective gloves and clothing. Ensure skin is not exposed[1][3]. Open cuts or irritated skin should not be exposed[8].
Serious Eye Damage/Irritation WarningWear safety goggles and a face shield to protect against splashes[4][7]. Eyeglasses are not sufficient protection[5].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_sds->prep_ppe Assess Hazards prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_spill Assemble Spill Kit prep_workspace->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Ready for Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Waste (Solid, Liquid, Sharps) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocols

Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation[8]. Use in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke in the handling area[2][8]. Keep containers securely sealed when not in use[8].

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[2][8]. Protect from direct sunlight and physical damage[2].

Spill Management:

  • Evacuate the area and alert emergency responders.

  • Wear full protective clothing and a self-contained breathing apparatus[8].

  • Contain the spill using inert absorbent material like sand or vermiculite[8][9].

  • Collect the absorbed material into a labeled, sealed container for disposal[8].

  • Decontaminate the spill area and all equipment used in the cleanup.

  • Prevent the spill from entering drains or waterways[8].

Disposal Plan:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Utilize a licensed professional waste disposal service[6].

  • Do not dispose of it down the drain or in the regular trash. Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste[8].

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.